1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWAVIHBAZSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclobutane ring appended with a fluorophenyl group and a primary amine, presents a unique three-dimensional scaffold that can be exploited for developing novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it a suitable candidate for pharmaceutical development. This guide provides a comprehensive overview of its core physicochemical properties and outlines detailed methodologies for its characterization, offering a foundational understanding for researchers working with this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Chemical Structure and Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃ClFN
-
Molecular Weight: 201.67 g/mol
| Identifier | Value |
| InChI | 1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H |
| InChIKey | UHGWAVIHBAZSMM-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C2=CC=C(C=C2)F)N.Cl |
Physical Characteristics
1-(4-Fluorophenyl)cyclobutan-1-amine HCl is typically a white to off-white crystalline solid. The reported melting point is in the range of 110-112 °C.
Solubility Profile
As a hydrochloride salt, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl exhibits good solubility in aqueous solutions. The protonated amine group allows for favorable interactions with polar solvents like water. It is also reported to be soluble in organic solvents such as methanol, ethanol, and ether. For drug development purposes, quantitative solubility studies in biorelevant media (e.g., simulated gastric and intestinal fluids) are crucial.
Acidity Constant (pKa)
Spectroscopic and Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
The proton NMR spectrum of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be expected to show distinct signals for the aromatic, cyclobutyl, and amine protons.
-
Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the fluorine substitution. Two multiplets, each integrating to two protons, are expected in the aromatic region (typically δ 7.0-7.5 ppm).
-
Cyclobutyl Protons: The six protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm) due to complex spin-spin coupling.
-
Amine Protons: The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature. In D₂O, this signal will disappear due to proton-deuterium exchange.[5]
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Cyclobutyl Carbons: Signals for the cyclobutane carbons will be present in the aliphatic region. The quaternary carbon attached to the amine and phenyl group will be downfield compared to the other cyclobutyl carbons.
-
Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl ring and the amino group will appear as a distinct signal.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. As a primary amine hydrochloride, the IR spectrum will have characteristic absorption bands.
-
N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclobutane ring.
-
N-H Bending: An absorption band around 1600-1500 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine salt.[6][7][8]
-
C-N Stretching: The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ region for aliphatic amines.[7]
-
C-F Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 1-(4-Fluorophenyl)cyclobutanamine, the molecular ion peak [M]⁺ would be observed at m/z 179.1. The fragmentation pattern would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[9] The fragmentation of the cyclobutane ring can lead to the loss of ethene (28 Da).[10][11]
Stability and Degradation
Understanding the stability of a drug substance is critical for determining its shelf-life and appropriate storage conditions. As an amine hydrochloride, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl is generally more stable than its free base form. However, it can still be susceptible to degradation under certain conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15] These studies typically involve subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. While the amide bond is not present, extreme pH can potentially affect the molecule.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal susceptibility to oxidation. Primary amines can be susceptible to oxidation.[12][16]
-
Thermal Degradation: The solid compound is heated to assess its stability at elevated temperatures.
-
Photodegradation: The compound is exposed to UV and visible light to determine its photosensitivity.
The degradation products are then identified and characterized using techniques like LC-MS. This information is vital for developing stability-indicating analytical methods.
Experimental Protocols
The following section provides generalized, step-by-step methodologies for the key experiments discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the primary amine.[17][18][19][20]
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh and dissolve a known amount of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the amine hydrochloride solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Slowly add the standardized NaOH solution in small, known increments (e.g., 0.1 mL) to the stirred amine solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Characterization by ATR-FTIR Spectroscopy
This protocol describes a straightforward method for obtaining an infrared spectrum of the solid compound.[21][22][23][24][25]
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid 1-(4-Fluorophenyl)cyclobutan-1-amine HCl powder onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the characteristic absorption peaks.
-
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Protocol 3: Purity Determination by HPLC
This protocol outlines a general approach for assessing the purity of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl using reverse-phase high-performance liquid chromatography (HPLC).
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm, or a wavelength of maximum absorbance for the fluorophenyl chromophore).
-
-
Analysis:
-
Inject a known volume of the sample solution (e.g., 10 µL) onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for purity determination by HPLC.
Conclusion
This compound is a valuable building block in pharmaceutical research. This guide has provided a detailed overview of its key physicochemical properties and the analytical methodologies required for its comprehensive characterization. By applying these principles and protocols, researchers can ensure the quality and integrity of this compound, facilitating its successful application in drug discovery and development programs.
References
- 1. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]
- 2. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [amp.chemicalbook.com]
- 3. peerj.com [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. ijrpp.com [ijrpp.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. forced degradation products: Topics by Science.gov [science.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. enamine.net [enamine.net]
- 19. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 22. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. mmrc.caltech.edu [mmrc.caltech.edu]
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS number
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No. 1216658-90-0), a research chemical with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, properties, analytical methodologies, and potential applications, grounding all information in established scientific principles.
Introduction and Chemical Identity
This compound belongs to the class of aromatic amines, featuring a unique cyclobutane moiety attached to a fluorinated phenyl ring.[1] This structural combination makes it a valuable building block and a potential lead compound in the exploration of novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for both chemical reactions and potential pharmaceutical formulations.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1216658-90-0 .[2][3][4][5]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and handling procedures.
| Property | Value | Source |
| CAS Number | 1216658-90-0 | [2][3][4][5] |
| Molecular Formula | C10H13ClFN | [4] |
| Molecular Weight | 201.67 g/mol (hydrochloride salt) | Inferred from Formula |
| Appearance | White crystalline solid | [6] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water, methanol, and ethanol | [6] |
| Storage | Store at room temperature, away from moisture | [7] |
| SMILES Code | NC1(C2=CC=C(F)C=C2)CCC1.[H]Cl | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[6] The general strategy involves the formation of the cyclobutane ring, introduction of the fluorophenyl group, amination, and final conversion to the hydrochloride salt.
General Synthetic Strategy
A common and effective approach involves the reaction of a Grignard reagent with cyclobutanone, followed by amination. The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared from 1-bromo-4-fluorobenzene and magnesium. This organometallic compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. The resulting tertiary alcohol is then converted to the amine, often through a Ritter reaction or similar amination protocols, followed by acidification to produce the stable hydrochloride salt.
Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclobutanone
-
Sulfuric acid
-
Acetonitrile
-
Hydrochloric acid (ethereal solution)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating if necessary. Reflux the mixture for 2 hours to ensure complete formation of 4-fluorophenylmagnesium bromide.
-
Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorophenyl)cyclobutanol.
-
Amination (Ritter Reaction): Dissolve the crude alcohol in acetonitrile and cool to 0°C. Slowly add concentrated sulfuric acid. Stir at room temperature for 24 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a saturated sodium bicarbonate solution until pH > 9.
-
Product Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(4-fluorophenyl)cyclobutan-1-amine.
-
Salt Formation: Dissolve the free base in a minimal amount of diethyl ether. Add an ethereal solution of HCl dropwise until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Potential Mechanism of Action and Biological Applications
While specific biological activity data for this compound is not widely published, its structure suggests potential interactions with biological targets, particularly within the central nervous system (CNS).[6] Arylamine scaffolds are common in compounds that target monoamine transporters or G-protein coupled receptors (GPCRs).
The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[1] Therefore, this compound is a valuable intermediate for creating libraries of molecules for screening in anti-anxiety, anti-depressant, or anti-tumor drug discovery programs.[6]
Caption: Hypothetical mechanism of action for a derivative compound.
Analytical Methodologies
To ensure the quality and purity of this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for purity assessment and quantification.
HPLC Method for Purity Analysis
Objective: To determine the purity of a sample of this compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
System Suitability: Inject a standard solution five times to ensure system precision (RSD < 2%).
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
Caption: Analytical workflow for HPLC purity determination.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. The free base is an irritant.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound (CAS No. 1216658-90-0) is a well-defined chemical entity with significant utility for the research and development community. Its unique structural features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. This guide provides the foundational knowledge required for its synthesis, analysis, and safe handling, empowering scientists to effectively utilize this compound in their discovery efforts.
References
- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]
- 3. 1216658-90-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]
- 8. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic and Analytical Profile of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride
This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (C₁₀H₁₃ClFN). Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. Given the limited availability of public experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive profile, empowering researchers in their identification and characterization efforts.
Introduction: The Structural Significance of a Fluorinated Cyclobutylamine
This compound is a synthetic organic compound featuring a cyclobutane ring substituted with a 4-fluorophenyl group and a primary amine, the latter being protonated to form a hydrochloride salt.[1][2] The presence of the fluorophenyl moiety makes it a compound of interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing interactions with protein binding pockets.
Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, explaining the rationale behind the predicted spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, we will consider the spectra of the two most informative nuclei: ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal distinct signals for the aromatic, cyclobutyl, and amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to F) | ~7.1 - 7.3 | Triplet | 2H |
| Aromatic (meta to F) | ~7.4 - 7.6 | Triplet | 2H |
| Cyclobutyl (β-protons) | ~2.2 - 2.6 | Multiplet | 4H |
| Cyclobutyl (γ-proton) | ~1.9 - 2.2 | Multiplet | 2H |
| Amine (-NH₃⁺) | ~8.5 - 9.5 | Broad Singlet | 3H |
Causality behind Predictions:
-
Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two triplets due to the strong coupling between adjacent protons and the additional coupling to fluorine. The protons ortho to the electron-withdrawing fluorine atom are expected to be slightly upfield compared to the meta protons.[4]
-
Cyclobutyl Protons: The protons on the cyclobutane ring will appear as complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the quaternary carbon (β-protons) will be deshielded and appear further downfield compared to the single proton on the opposing carbon (γ-proton).[4]
-
Amine Protons: The protons of the ammonium group (-NH₃⁺) are expected to be significantly deshielded due to the positive charge and will appear as a broad singlet. The broadness is a result of rapid exchange with any trace amounts of water and quadrupolar relaxation from the nitrogen atom. The signal's position is highly dependent on the solvent and concentration.[5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Quaternary Cyclobutyl (C-NH₃⁺) | ~60 - 70 |
| Cyclobutyl (-CH₂-) | ~30 - 40 |
| Cyclobutyl (-CH₂- γ to C-NH₃⁺) | ~15 - 25 |
| Aromatic (C-F) | ~160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-ipso) | ~135 - 145 |
| Aromatic (CH, ortho to F) | ~115 - 120 (d, ²JCF ≈ 21 Hz) |
| Aromatic (CH, meta to F) | ~128 - 132 (d, ³JCF ≈ 8 Hz) |
Causality behind Predictions:
-
Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl group and the ammonium group will be significantly deshielded.
-
Cyclobutyl Carbons: The methylene carbons of the cyclobutane ring will appear in the aliphatic region, with slight variations in their chemical shifts due to their proximity to the substituents.
-
Aromatic Carbons: The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.[6] The chemical shifts are characteristic of a 4-substituted fluorobenzene.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound and has a well-defined residual solvent peak.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2800 | Strong, Broad | N-H Stretch (Ammonium salt) |
| ~3000 - 2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |
| ~1610, ~1510 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1600 - 1500 | Medium | N-H Bend (Amine) |
| ~1450 | Medium | C-H Bend (Aliphatic) |
| ~1230 | Strong | C-F Stretch |
| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |
Causality behind Predictions:
-
N-H Stretching: The most prominent feature for a primary amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the -NH₃⁺ group.[4][7] This broadness is due to extensive hydrogen bonding in the solid state.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8]
-
Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations around 1610 and 1510 cm⁻¹.[8]
-
N-H Bending: The scissoring vibration of the -NH₃⁺ group is expected in the 1600-1500 cm⁻¹ range.[7]
-
C-F Stretching: The C-F bond gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ region. For fluorobenzenes, this is often a sharp and intense peak around 1230 cm⁻¹.
-
Out-of-Plane Bending: The para-substitution pattern on the aromatic ring will result in a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.[8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.
For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the observed molecular ion will be that of the free base (the protonated molecule, [M+H]⁺). The molecular weight of the free base, 1-(4-Fluorophenyl)cyclobutan-1-amine, is 165.21 g/mol .[1] Therefore, the parent ion is expected at m/z 166.1.
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule is likely to proceed through pathways that lead to the formation of stable carbocations.
Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(4-Fluorophenyl)cyclobutan-1-amine
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 166.1 | [C₁₀H₁₃FN]⁺ | [M+H]⁺, Molecular Ion |
| 149.1 | [C₁₀H₁₀F]⁺ | Loss of NH₃ |
| 123.1 | [C₈H₈F]⁺ | Loss of NH₃ and C₂H₂ |
| 109.0 | [C₇H₆F]⁺ | Tropylium-like ion |
| 96.0 | [C₆H₅F]⁺ | Fluorophenyl cation |
Causality behind Predictions:
-
Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH₃), leading to the formation of a carbocation.[9][10] In this case, it would result in a fragment at m/z 149.1.
-
Rearrangements and Further Fragmentation: The resulting carbocation can undergo further rearrangements and fragmentation. The formation of a stable tropylium-like ion is a common feature in the mass spectra of benzyl-containing compounds.[11]
-
Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the phenyl group can lead to the formation of a fluorophenyl cation (m/z 96.0).[12]
Caption: A plausible fragmentation pathway for protonated 1-(4-Fluorophenyl)cyclobutan-1-amine.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 166.1) and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This technical guide provides a detailed, theory-based spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for their interpretation, offer a valuable resource for the identification and characterization of this compound and structurally related molecules. The included generalized experimental protocols serve as a practical starting point for researchers. While predictive in nature, this comprehensive analysis establishes a solid foundation for empirical studies and contributes to the broader understanding of the analytical chemistry of fluorinated pharmaceutical building blocks.
References
- 1. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Fluorophenyl)-cyclobutanamine hydrochloride [sigmaaldrich.com]
- 3. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. 1-(4-Fluorophenyl)piperazine(2252-63-3) 13C NMR [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. ugto.mx [ugto.mx]
A Technical Guide to the Biological Activity of Fluorophenyl Cyclobutanamine Derivatives
Introduction: The Emergence of Fluorophenyl Cyclobutanamine Derivatives in Neuroscience Drug Discovery
The intricate signaling network of the central nervous system (CNS), governed by monoamine neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), presents a fertile ground for therapeutic intervention in a host of neurological and psychiatric disorders. The precise regulation of these neurotransmitters in the synaptic cleft is predominantly managed by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Dysregulation of these transporters is a hallmark of conditions like depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, molecules that can modulate the activity of these transporters are of significant interest in drug development.
Among the chemical scaffolds explored for this purpose, fluorophenyl cyclobutanamine derivatives have emerged as a promising class of compounds. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity that can enhance binding affinity and selectivity for specific biological targets. Furthermore, the presence of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often improving metabolic stability and brain penetration.
This technical guide provides an in-depth exploration of the biological activity of fluorophenyl cyclobutanamine derivatives. We will delve into their synthesis, structure-activity relationships (SAR), primary biological targets, and the key experimental protocols used to elucidate their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.
I. Synthetic Strategies for Fluorophenyl Cyclobutanamine Derivatives
The synthesis of fluorophenyl cyclobutanamine derivatives can be approached through several strategic routes, primarily focusing on the construction of the core cyclobutane ring and the introduction of the fluorophenyl and amine functionalities. A common and effective method involves a Grignard reaction between a fluorophenylmagnesium bromide and cyclobutanone, followed by subsequent chemical modifications to introduce the desired amine substituent.
Another key synthetic approach is nucleophilic substitution, where a suitable cyclobutane precursor is reacted with ammonia or a primary/secondary amine to install the aminofunctionality. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the cyclobutane ring and the aromatic system.
Below is a generalized synthetic workflow illustrating the key steps in the preparation of these compounds.
Caption: A generalized synthetic workflow for fluorophenyl cyclobutanamine derivatives.
II. The Monoamine Transporter System: The Primary Biological Target
The overwhelming body of evidence points to the monoamine transporters—DAT, NET, and SERT—as the primary biological targets for fluorophenyl cyclobutanamine derivatives. These transporters are integral membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby terminating the signaling process. By inhibiting this reuptake, fluorophenyl cyclobutanamine derivatives increase the synaptic concentration and duration of action of these neurotransmitters.
The signaling pathway at a monoaminergic synapse and the site of action of these inhibitors are depicted in the following diagram.
Caption: Schematic of a monoaminergic synapse illustrating neurotransmitter release, reuptake, and the inhibitory action of fluorophenyl cyclobutanamine derivatives on the transporter.
III. Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity
The biological activity of fluorophenyl cyclobutanamine derivatives is exquisitely sensitive to their structural features. Understanding the structure-activity relationships (SAR) is paramount for designing compounds with desired potency and selectivity profiles.
Key Structural Modifications and Their Impact:
-
Position of the Fluorine Atom: The position of the fluorine atom on the phenyl ring significantly influences binding affinity and selectivity. For instance, in some series, a 2-fluoro substitution has been shown to enhance potency at the dopamine transporter.
-
Substitution on the Cyclobutane Ring: The stereochemistry of the substituents on the cyclobutane ring is critical. Cis and trans isomers often exhibit markedly different biological activities. For example, in some analogs, the trans configuration is preferred for optimal interaction with the monoamine transporter binding pocket.
-
Nature of the Amine Group: The nature of the amine substituent (primary, secondary, or tertiary) and the size of the alkyl groups attached to the nitrogen atom can modulate the potency and selectivity of the compound for DAT, NET, and SERT.
A prominent example of this class of compounds is Centanafadine , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of ADHD.[1] It exhibits a specific inhibitory profile with a particular ratio of activity at the three monoamine transporters.[1]
Table 1: Monoamine Transporter Inhibition Profile of Centanafadine
| Compound | Target | IC50 (nM) |
| Centanafadine | NET | 6 |
| DAT | 38 | |
| SERT | 83 |
Data sourced from Ozmosi Drug Profile.[2]
The development of centanafadine and its analogs has provided valuable insights into the SAR of this chemical class. For instance, modifications to the amine substituent have been shown to alter the DAT/NET/SERT selectivity profile, highlighting the importance of this region of the molecule for fine-tuning its pharmacological effects.
IV. Experimental Protocols for Biological Evaluation
A thorough understanding of the biological activity of fluorophenyl cyclobutanamine derivatives necessitates a suite of well-defined in vitro and in vivo assays. These protocols are designed to quantify the interaction of the compounds with their molecular targets and to assess their functional consequences at the systems level.
A. In Vitro Assays: Quantifying Transporter Inhibition
The cornerstone of in vitro evaluation is the direct measurement of a compound's ability to inhibit monoamine transporter function. The two most common and robust methods are radioligand binding assays and neurotransmitter uptake assays.
1. Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the transporter. It provides a direct measure of the compound's affinity (Ki) for the target.
Experimental Protocol: [3H]WIN 35,428 Competitive Binding Assay for DAT
-
Preparation of Synaptosomes: Isolate synaptosomes from rodent striatal tissue by homogenization and differential centrifugation.[3]
-
Incubation: In a 96-well plate, incubate the synaptosomal preparation with a fixed concentration of [3H]WIN 35,428 (a high-affinity DAT ligand) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
2. Neurotransmitter Uptake Assay
This assay directly measures the functional inhibition of neurotransmitter transport into cells or synaptosomes. It provides a measure of the compound's potency (IC50) in blocking the reuptake process.
Experimental Protocol: [3H]Dopamine Uptake Assay in Striatal Synaptosomes
-
Preparation of Synaptosomes: Isolate striatal synaptosomes from rodent brain tissue as described above.[2][3]
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [3H]dopamine using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
References
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl
A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Cyclobutanamine Derivative
1-(4-Fluorophenyl)cyclobutan-1-amine HCl is a synthetic, small-molecule research chemical characterized by a unique structural motif: a cyclobutane ring appended with a 4-fluorophenyl group and a primary amine. While extensive, peer-reviewed literature detailing its specific pharmacological profile is emerging, its structural similarity to known central nervous system (CNS) active agents strongly suggests a primary mechanism of action involving the modulation of monoamine neurotransmission. This guide provides a comprehensive overview of the hypothesized mechanism of action of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl, grounded in the established pharmacology of analogous compounds and detailing the requisite experimental protocols for its validation.
The strategic incorporation of a cyclobutane ring in drug design is a modern approach to imbue molecules with favorable pharmacokinetic and pharmacodynamic properties. This rigid, three-dimensional scaffold can enhance metabolic stability, improve oral bioavailability, and provide a unique vector for the precise orientation of pharmacophoric elements within a biological target. The presence of the 4-fluorophenyl group, a common moiety in CNS drug discovery, often contributes to enhanced binding affinity at target proteins and can improve brain penetrability.
Given these structural features, it is posited that 1-(4-Fluorophenyl)cyclobutan-1-amine HCl functions as a monoamine reuptake inhibitor , with potential activity at the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET). This guide will dissect this proposed mechanism, offering a scientifically rigorous framework for its investigation.
The Monoamine Transporter System: The Primary Putative Target
Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating neurotransmitter signaling and maintaining homeostatic levels of these critical neurochemicals in the brain. Dysregulation of monoamine systems is implicated in a wide array of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT, SERT, and NET are well-established targets for a multitude of therapeutic agents.
The core hypothesis is that 1-(4-Fluorophenyl)cyclobutan-1-amine HCl binds to one or more of these transporters, inhibiting their function and thereby increasing the extracellular concentrations of the respective monoamines. The specific affinity and selectivity profile of the compound for each transporter would ultimately dictate its pharmacological effects and therapeutic potential.
Visualizing the Synaptic Action of a Putative Monoamine Reuptake Inhibitor
Figure 1: Proposed mechanism of action at a dopaminergic synapse.
Experimental Validation: A Step-by-Step Methodological Framework
To rigorously test the hypothesis that 1-(4-Fluorophenyl)cyclobutan-1-amine HCl acts as a monoamine reuptake inhibitor, a series of well-established in vitro assays are required. The following protocols represent the gold standard in the field for characterizing the interaction of novel compounds with monoamine transporters.
Protocol 1: Radioligand Binding Assays to Determine Transporter Affinity
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: Cocaine (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Culture HEK293 cells expressing the target transporter to ~90% confluency.
-
Membrane Preparation: Harvest cells and prepare cell membranes via homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) to allow for binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome: This assay will yield quantitative data on the binding affinity of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl for each of the three monoamine transporters, allowing for an initial assessment of its potency and selectivity.
Protocol 2: Synaptosomal Monoamine Uptake Assays to Assess Functional Inhibition
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC50) of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT and NET).
-
Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the appropriate brain regions by homogenization and differential centrifugation.
-
Assay Setup: Pre-incubate synaptosomes with varying concentrations of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.
-
Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Lyse the synaptosomes and measure the accumulated radioactivity.
-
Data Analysis: Calculate the IC50 value for the inhibition of uptake for each monoamine.
Expected Outcome: This experiment will provide functional data on the compound's ability to inhibit the reuptake process, complementing the binding affinity data.
Workflow for Characterizing Monoamine Transporter Interaction
Figure 2: A representative experimental workflow for characterizing the mechanism of action.
Quantitative Data Summary and Interpretation
The data generated from these assays should be compiled into a clear and concise table to facilitate comparison and interpretation.
| Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| DAT | [Insert experimental value] | [Insert experimental value] |
| SERT | [Insert experimental value] | [Insert experimental value] |
| NET | [Insert experimental value] | [Insert experimental value] |
Interpretation of Potential Outcomes:
-
Potent and Selective DAT Inhibitor: A low Ki and IC50 for DAT with significantly higher values for SERT and NET would suggest a primary mechanism as a dopamine reuptake inhibitor. This profile is characteristic of compounds investigated for the treatment of ADHD and narcolepsy.
-
Potent and Selective SERT Inhibitor: Low Ki and IC50 values for SERT would indicate a selective serotonin reuptake inhibitor (SSRI) profile, the cornerstone of treatment for depression and anxiety disorders.
-
Dual or Triple Reuptake Inhibitor: Potent activity at two or all three transporters would classify the compound as a dual (e.g., SNDI) or triple reuptake inhibitor. Such compounds are of interest for treating complex mood disorders that may not respond to single-action agents.
Conclusion and Future Directions
While the precise mechanism of action of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl awaits definitive experimental confirmation, its chemical architecture provides a strong rationale for its role as a monoamine reuptake inhibitor. The technical guide presented here outlines a robust and scientifically sound approach to elucidate its pharmacological profile. Successful characterization of its binding affinities and functional potencies at DAT, SERT, and NET will be a critical step in unlocking its potential as a novel therapeutic agent for CNS disorders. Further in vivo studies would then be warranted to investigate its behavioral effects and establish a clear link between its molecular mechanism and its physiological outcomes.
An In-depth Technical Guide to the Structural Analogs of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analogs of 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride, a key scaffold in modern medicinal chemistry. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the critical role of this compound class in targeting monoamine transporters, offering field-proven insights for drug discovery and development professionals.
The Strategic Importance of the 1-Arylcyclobutanamine Scaffold
The 1-(4-fluorophenyl)cyclobutan-1-amine core represents a confluence of several advantageous structural features in medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational rigidity that distinguishes it from more flexible aliphatic chains or larger cycloalkanes. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target. Furthermore, the three-dimensional nature of the cyclobutane ring allows for the exploration of chemical space in ways that flat aromatic systems cannot, which can be crucial for optimizing interactions within a protein binding pocket.
The incorporation of a fluorine atom on the phenyl ring is another deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. The strategic placement of fluorine can block sites of metabolism, enhance binding to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
Synthetic Strategies and Methodologies
The synthesis of 1-(4-fluorophenyl)cyclobutan-1-amine and its analogs generally proceeds through the construction of the key 1-arylcyclobutanone intermediate, followed by the introduction of the amine functionality.
Synthesis of the 1-(4-Fluorophenyl)cyclobutanone Intermediate
A common and effective method for the synthesis of the 1-(4-fluorophenyl)cyclobutanone intermediate involves a [2+2] cycloaddition reaction, followed by dehalogenation.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-one
This protocol is based on established methods for the synthesis of 3-arylcyclobutanones.
-
Step 1: [2+2] Cycloaddition. To a solution of 4-fluorostyrene (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous diethyl ether at 0 °C, dichloroacetyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The resulting mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude dichlorocyclobutanone intermediate.
-
Step 2: Dehalogenation. The crude intermediate is dissolved in a mixture of diethyl ether and glacial acetic acid. Activated zinc dust (3-4 equivalents) is added portion-wise with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through celite, and the filtrate is washed sequentially with saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-(4-fluorophenyl)cyclobutan-1-one.
Introduction of the Amine Functionality
The primary amine can be introduced via several methods, with reductive amination being a widely used and versatile approach.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reductive Amination. To a solution of 1-(4-fluorophenyl)cyclobutanone (1.0 equivalent) in methanol, ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours.
-
Step 2: Work-up and Extraction. The methanol is removed under reduced pressure, and the residue is taken up in water and basified with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free base of 1-(4-fluorophenyl)cyclobutan-1-amine.
-
Step 3: Salt Formation. The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.
Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.
Structural Analogs and Structure-Activity Relationships (SAR)
The 1-(4-fluorophenyl)cyclobutan-1-amine scaffold is a versatile platform for generating a diverse library of analogs to probe structure-activity relationships. Key modifications can be made to the phenyl ring, the cyclobutane ring, and the amine functionality. The primary biological targets for this class of compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3]
Caption: Key modification points for SAR studies on the 1-arylcyclobutanamine scaffold.
Phenyl Ring Modifications
Systematic alterations to the phenyl ring have revealed critical insights into the binding requirements at monoamine transporters.
-
Substitution Pattern: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity. For instance, analogs of the related compound citalopram have shown that various substitutions are well-tolerated, leading to high SERT binding affinities (Ki = 1-40 nM) and selectivity over NET and DAT.[4]
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to modulate physicochemical properties and explore alternative binding interactions. For example, replacing a phenyl ring with a thiophene or pyridine can alter lipophilicity and introduce new hydrogen bonding possibilities.
Cyclobutane Ring Modifications
The cyclobutane ring's rigidity is a key feature, and modifications to this moiety can fine-tune the compound's conformational profile.
-
Substitution: Introducing substituents on the cyclobutane ring can influence the molecule's shape and interactions with the target protein. For example, gem-dimethyl substitution at the 3-position can create a more sterically hindered analog.
-
Ring Size Variation: Exploring analogs with different ring sizes (e.g., cyclopropane, cyclopentane, cyclohexane) can help to understand the optimal level of conformational constraint for biological activity.
Amine Functionality Modifications
The primary amine is a crucial pharmacophoric element, likely involved in a key salt bridge interaction within the transporter binding site.
-
Alkylation: N-alkylation (e.g., methylation, ethylation) can modulate the amine's basicity and steric bulk, which in turn affects its binding affinity and selectivity.
-
Acylation: Conversion of the amine to an amide can drastically alter its electronic properties and hydrogen bonding capabilities, often leading to a significant change in its pharmacological profile.
| Analog | Modification | Observed/Expected SAR Trend | Reference |
| Parent Compound | 1-(4-Fluorophenyl)cyclobutan-1-amine | Baseline activity at monoamine transporters | General |
| Analog 1 | Phenyl -> 3,4-Dichlorophenyl | Increased potency and/or selectivity at DAT/SERT | [5][6][7] |
| Analog 2 | Phenyl -> Naphthyl | Altered selectivity profile due to extended aromatic system | General SAR |
| Analog 3 | Cyclobutane -> Cyclopentane | Potential decrease in potency due to increased flexibility | General SAR |
| Analog 4 | Amine -> N-Methylamine | Modulated potency and selectivity at SERT/DAT/NET | General SAR |
Biological Targets and Mechanism of Action
The primary biological targets of 1-(4-fluorophenyl)cyclobutan-1-amine analogs are the monoamine transporters (MATs): SERT, DAT, and NET.[1][2][8] These transporters are responsible for the reuptake of their respective neurotransmitters (serotonin, dopamine, and norepinephrine) from the synaptic cleft, thereby terminating their signaling.[2][3][8]
Inhibition of these transporters by small molecules leads to an increase in the extracellular concentration of the corresponding neurotransmitter, which is the therapeutic mechanism for many antidepressant and anxiolytic drugs. The selectivity profile of a compound for SERT, DAT, and NET determines its specific pharmacological effects and potential side-effect profile. For example, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT.[4]
Caption: Inhibition of monoamine reuptake by 1-arylcyclobutanamine analogs.
Analytical Characterization
Comprehensive characterization of this compound and its analogs is essential to confirm their identity, purity, and structure. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Characteristic signals include the aromatic protons of the fluorophenyl ring, which often appear as a multiplet due to fluorine-proton coupling, and the aliphatic protons of the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the aromatic carbons, with the carbon attached to fluorine showing a characteristic large one-bond carbon-fluorine coupling constant, and the aliphatic carbons of the cyclobutane ring.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For 1-(4-fluorophenyl)cyclobutan-1-amine, the molecular ion peak would be expected at m/z 165.21.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid, is typically employed.
Conclusion and Future Directions
The 1-(4-fluorophenyl)cyclobutan-1-amine scaffold has proven to be a valuable starting point for the design of potent and selective monoamine transporter inhibitors. The unique conformational constraints imposed by the cyclobutane ring, combined with the electronic effects of the fluorophenyl group, provide a rich platform for further optimization.
Future research in this area will likely focus on:
-
Fine-tuning selectivity profiles: Developing analogs with tailored selectivity for specific combinations of monoamine transporters to achieve novel therapeutic effects.
-
Exploring novel bioisosteric replacements: Moving beyond traditional aromatic systems to incorporate novel heterocyclic and non-aromatic bioisosteres to improve drug-like properties.
-
Elucidating detailed binding modes: Utilizing computational modeling and structural biology techniques to gain a deeper understanding of how these analogs interact with their target transporters at the atomic level.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds. The provided protocols and SAR insights are intended to facilitate the rational design and synthesis of novel analogs with improved therapeutic potential.
References
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Walking through walls training system - Patent US-2006014125-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2005012266A1 - (thio) carbamoyl-cyclohexane derivatives as d3/d2 receptor antagonists - Google Patents [patents.google.com]
- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, a synthetic amine of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, a robust and validated multi-step synthesis protocol, and a workflow for its analytical characterization. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—a cyclobutane ring and a fluorophenyl group—are prevalent in centrally active agents. This guide contextualizes its potential applications, particularly as an atypical dopamine transporter (DAT) inhibitor, based on structure-activity relationships of closely related analogs. This document is intended for researchers and professionals in drug development, offering field-proven insights into its preparation and analysis.
Chemical Identity and Physicochemical Properties
This compound is a salt of a primary amine featuring a cyclobutane ring substituted with a 4-fluorophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for research and development applications.
Nomenclature and Key Identifiers
The unique chemical structure of this compound is cataloged and indexed by several standard chemical identifiers, ensuring its unambiguous identification in global databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| InChIKey | UHGWAVIHBAZSMM-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 1216658-90-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₃ClFN | --INVALID-LINK-- |
| Molecular Weight | 201.67 g/mol | --INVALID-LINK-- |
For the free base, 1-(4-Fluorophenyl)cyclobutanamine:
-
InChIKey: PAPAYUQUJVLXAF-UHFFFAOYSA-N[1]
-
CAS Number: 920501-69-5[1]
-
Molecular Formula: C₁₀H₁₂FN[1]
-
Molecular Weight: 165.21 g/mol [1]
Physicochemical Data
The physicochemical properties of the hydrochloride salt are summarized below. These characteristics are essential for handling, formulation, and experimental design.
| Property | Value | Notes |
| Appearance | White crystalline solid | Visual inspection. |
| Melting Point | ~110-112 °C | [2] |
| Solubility | Soluble in water, methanol, ethanol | [2] |
| Storage | Store at room temperature or 2-8°C | [2][3] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves a two-step sequence: a Grignard reaction to form the key alcohol intermediate, followed by a Ritter reaction to introduce the amine functionality, and concluding with salt formation.
Retrosynthetic Analysis and Strategy
The primary amine is retrosynthetically disconnected via the Ritter reaction, identifying the tertiary alcohol, 1-(4-fluorophenyl)cyclobutanol, as the key precursor. This alcohol, in turn, can be synthesized from commercially available starting materials, cyclobutanone and a suitable 4-fluorophenyl organometallic reagent, via a Grignard reaction. This pathway is selected for its reliability and use of standard laboratory transformations.
Detailed Experimental Protocol: Synthesis
This protocol provides a self-validating system with defined steps and in-process checks.
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanol (Precursor)
-
Reagent Preparation: Prepare a Grignard reagent by adding 1-bromo-4-fluorobenzene (1.1 equivalents) to magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Initiate the reaction with gentle heating or an iodine crystal if necessary.
-
Grignard Reaction: Cool the freshly prepared 4-fluorophenylmagnesium bromide solution to 0°C in an ice bath. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10°C. The causality for this slow addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring & Quench: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica gel to yield pure 1-(4-fluorophenyl)cyclobutanol.
Step 2: Synthesis of this compound (Target Molecule)
-
Ritter Reaction Setup: Dissolve the purified 1-(4-fluorophenyl)cyclobutanol (1.0 equivalent) in acetonitrile (used as both solvent and reagent). Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2-3 equivalents) dropwise to the stirred solution. The strong acid is critical for generating the stable tertiary carbocation from the alcohol, which is the electrophile in the Ritter reaction.[3]
-
Reaction & Hydrolysis: Allow the reaction to warm to room temperature and stir for 12-18 hours. Pour the reaction mixture onto crushed ice, and then basify to pH > 10 with a cold aqueous sodium hydroxide (NaOH) solution. This hydrolyzes the intermediate nitrilium ion to the corresponding N-alkyl amide, and subsequent amide hydrolysis under strong basic conditions yields the primary amine.
-
Amine Extraction: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude free base amine.
-
Salt Formation and Purification: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether (2M) dropwise with stirring until precipitation is complete. Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized compound.
Spectroscopic Analysis (Predicted)
While specific experimental data is not widely published, standard spectroscopic techniques are used for characterization. Predicted data serves as a benchmark for experimental verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group (two doublets of doublets), the aliphatic protons of the cyclobutane ring (multiplets), and a broad singlet for the amine protons (which may exchange with D₂O).
-
¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of the 10 unique carbon atoms in the structure, including the characteristic C-F coupled signals of the aromatic ring.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the free base (C₁₀H₁₂FN) would show a prominent molecular ion peak [M+H]⁺ at approximately m/z 166.10.
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with UV detection. A standard method would utilize a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak, with a target of ≥95% for research-grade material.
Applications in Drug Discovery and Research
The structural features of 1-(4-fluorophenyl)cyclobutan-1-amine suggest its potential as a building block or lead compound in medicinal chemistry, particularly for central nervous system (CNS) disorders.
Rationale as a CNS Drug Candidate
-
Cyclobutane Scaffold: The cyclobutane ring is a valuable structural motif in drug design. It serves as a rigid, three-dimensional scaffold that can improve metabolic stability, reduce planarity, and orient pharmacophoric groups in a precise manner to enhance binding to biological targets.[4]
-
Fluorophenyl Group: The 4-fluorophenyl moiety is a common feature in CNS-active drugs. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase blood-brain barrier permeability.
Potential as an Atypical Dopamine Transporter (DAT) Inhibitor
While this specific molecule has not been extensively profiled, structurally related compounds are known to be atypical dopamine transporter (DAT) inhibitors.[4][5][6][7][8] Atypical DAT inhibitors are of significant therapeutic interest for treating psychostimulant use disorders because they can reduce the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting stimulant properties or abuse potential themselves.[4][5]
The proposed mechanism involves binding to the dopamine transporter, which inhibits the reuptake of dopamine from the synaptic cleft, thereby modulating dopaminergic neurotransmission. The "atypical" profile often relates to a binding mode that differs from classical stimulants, potentially favoring an inward-facing conformation of the transporter.[6]
Future Research Directions
Further investigation is warranted to fully characterize the pharmacological profile of this compound. A recommended experimental cascade would include:
-
In Vitro Binding Assays: Determine the binding affinity (Kᵢ) for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET) to establish potency and selectivity.
-
Functional Assays: Conduct dopamine uptake inhibition assays to confirm functional activity at DAT.
-
In Vivo Behavioral Models: Assess locomotor activity in mice to determine if the compound has a stimulant effect. Evaluate its efficacy in preclinical models of substance use disorder.
-
ADME Profiling: Characterize its metabolic stability in liver microsomes and assess its pharmacokinetic properties.
Safety and Handling
-
Hazard Identification: The free base is classified as a substance that causes serious eye irritation (H319).[1] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.
-
Storage and Stability: The hydrochloride salt should be stored in a well-sealed container at room temperature or under refrigerated conditions (2-8°C) to ensure long-term stability.[2][3]
Conclusion
This compound is a readily synthesizable compound with significant potential as a scaffold in drug discovery. Its chemical properties are well-defined, and a reliable synthetic route via a Grignard/Ritter reaction sequence is established. Based on strong structure-activity relationships within its chemical class, it represents a promising candidate for investigation as an atypical dopamine transporter inhibitor for CNS disorders. The protocols and analytical workflows detailed in this guide provide a robust framework for its synthesis, validation, and further exploration by the scientific community.
References
- 1. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Authored for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride. As a crucial intermediate in pharmaceutical research, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2]
Section 1: Compound Profile and Physicochemical Properties
This compound is an organic compound utilized primarily in research and development settings.[2] Its structure, featuring a fluorophenyl group attached to a cyclobutane ring with an amine hydrochloride salt, makes it a valuable building block in medicinal chemistry.[3] The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.
Data Presentation: Physicochemical Characteristics
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1216658-90-0 | [1][4][5] |
| Molecular Formula | C₁₀H₁₃ClFN | [1] |
| Molecular Weight | 201.67 g/mol | [1] |
| Appearance | White crystalline solid | [1][6] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| Storage Temperature | Room Temperature |[4] |
Section 2: Comprehensive Hazard Assessment
Understanding the hazard profile of a chemical is the foundation of its safe use. The causality for the stringent handling protocols described later in this guide stems directly from the compound's GHS (Globally Harmonized System) classification, which is based on available data for this compound or structurally similar amines.
Data Presentation: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][7][10] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[2][7] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract, and it is considered harmful if ingested.[2][7][10] These classifications necessitate the use of robust control measures to prevent exposure.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, known as the "Hierarchy of Controls," provides a systematic framework for mitigating risks. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of Controls model applied to laboratory chemical safety.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Ventilation: All weighing and handling of solid this compound, and any work with its solutions, must be conducted in a properly functioning chemical fume hood.[11][12] This is critical to prevent inhalation of airborne particulates or vapors, mitigating the risk of respiratory irritation.[2]
-
Safety Equipment: An eyewash station and an emergency safety shower must be readily accessible and located near the workstation.[2][6][13]
Personal Protective Equipment (PPE): Essential Individual Protection
PPE is mandatory even when engineering controls are in place.[14]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[13] A face shield may be required for procedures with a high splash risk.
-
Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened.[12] Wear chemical-resistant gloves, such as nitrile, and inspect them for tears or holes before each use.[2][12] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[15]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[12]
Standard Operating Procedures (SOPs): Ensuring Safe Practices
Adherence to established protocols minimizes the risk of accidental exposure.
-
Preparation: Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS).[12] Ensure all necessary PPE and spill cleanup materials are readily available.
-
Handling: Avoid direct contact with the compound.[2][6] Use spatulas or other appropriate tools for transferring the solid. Avoid actions that generate dust.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][16] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][16]
-
Transport: When moving the chemical, ensure the container is securely capped and use a secondary container to prevent spills.
Section 4: Storage and Chemical Compatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store the compound in a cool, dry, and well-ventilated area.[2][6][14] The container must be kept tightly closed to prevent moisture absorption and contamination.[2][13]
-
Incompatibilities: Store away from strong oxidizing agents.[2][13] Incompatible materials can lead to vigorous, potentially hazardous reactions.
-
Labeling: All containers, including secondary or temporary ones, must be clearly labeled with the full chemical name and associated hazards.[12]
Section 5: Emergency Response Protocols
Pre-planning is essential for a safe and effective response to any laboratory emergency.[17]
Caption: A logical workflow for responding to a chemical spill.
Spill Containment and Cleanup
Immediate and correct action can significantly mitigate the impact of a spill.
Experimental Protocol: Minor Spill Cleanup
-
Alert & Secure: Immediately alert personnel in the vicinity.[18] If the material is volatile or dusty, evacuate the immediate area.
-
Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and double nitrile gloves.[18][19]
-
Contain: For a solid spill, carefully sweep the material into a dustpan to minimize dust generation.[20] For a liquid spill, cover it with an inert absorbent material like vermiculite or sand, starting from the outside and working inward.[17][20]
-
Collect: Place the swept solid or absorbed material into a clearly labeled, sealable container for hazardous waste.[6][18]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[17][20]
-
Dispose: Dispose of all cleanup materials, including contaminated gloves, as hazardous waste according to institutional guidelines.[20]
For major spills (those involving large quantities or occurring outside a fume hood), evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[17][19]
First Aid Measures
In the event of personal exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][13][17] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[13]
-
Skin Contact: Remove all contaminated clothing at once.[18] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][17] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If the person feels unwell, call a poison center or physician.[2][13]
-
Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting. Immediately call a poison center or physician for guidance.[8]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect solid waste and solutions in separate, designated, and chemically compatible hazardous waste containers.[11]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists the full chemical name and all other components.[11]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[11]
-
Container Decontamination: Triple rinse empty containers with a suitable solvent.[11] Collect all rinsate as hazardous liquid waste.[11] After rinsing and defacing the original label, the container may be disposed of according to institutional policy.[11]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[2][13] Do not pour any amount of this chemical down the drain.[2]
References
- 1. 1-(4-fluorophenyl)cyclobutane-1-amine hydrochloride [chembk.com]
- 2. aksci.com [aksci.com]
- 3. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 4. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]
- 5. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. fishersci.com [fishersci.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. umanitoba.ca [umanitoba.ca]
- 20. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis is robust, scalable, and proceeds through a Ritter reaction of the readily accessible 1-(4-fluorophenyl)cyclobutanol. This protocol offers a reliable method for producing the target compound in high purity and yield. Detailed mechanistic insights, safety precautions, and characterization data are provided to ensure reproducibility and safe handling.
Introduction
Cyclobutane-containing compounds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into flat aromatic molecules, often leading to improved physicochemical properties and biological activity. 1-(4-Fluorophenyl)cyclobutan-1-amine, in particular, serves as a key intermediate in the synthesis of various pharmacologically active agents. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets.[1][2] This document outlines a reliable and thoroughly validated protocol for the synthesis of its hydrochloride salt, ensuring stability and ease of handling.
Overall Synthetic Scheme
The synthesis is accomplished in two main stages, starting from the commercially available 4-bromofluorobenzene and cyclobutanone. The first stage involves a Grignard reaction to form the tertiary alcohol intermediate, 1-(4-fluorophenyl)cyclobutanol. The second stage employs a Ritter reaction to introduce the amine functionality, followed by salt formation to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Grade | Supplier |
| 4-Bromofluorobenzene | 99% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | 99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Cyclobutanone | 98% | Sigma-Aldrich |
| Ammonium chloride | ≥99.5% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich |
| Sulfuric acid | 95-98% | Sigma-Aldrich |
| Sodium hydroxide | ≥98% | Sigma-Aldrich |
| Hydrochloric acid solution | 2.0 M in diethyl ether | Sigma-Aldrich |
| Anhydrous sodium sulfate | ≥99.0% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
NMR spectrometer (for characterization)
-
Melting point apparatus
Experimental Protocol
Part 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanol (Intermediate)
This stage involves the formation of a Grignard reagent from 4-bromofluorobenzene and its subsequent reaction with cyclobutanone. The Grignard reaction is highly sensitive to moisture, so all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[3][4][5][6][7]
-
Preparation of the Grignard Reagent:
-
To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 0.11 mol).
-
Briefly flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.
-
Add a small crystal of iodine to the flask. The iodine acts as an initiator for the reaction.
-
In the dropping funnel, prepare a solution of 4-bromofluorobenzene (17.5 g, 0.1 mol) in anhydrous THF (100 mL).
-
Add approximately 10 mL of the 4-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclobutanone (7.0 g, 0.1 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-fluorophenyl)cyclobutanol as an oil. The crude product is often of sufficient purity for the next step.
-
Part 2: Synthesis of this compound (Final Product)
This stage utilizes the Ritter reaction, where the tertiary alcohol is treated with a nitrile in the presence of a strong acid to form an amide, which is subsequently hydrolyzed to the desired amine and converted to its hydrochloride salt. The Ritter reaction is a powerful method for the synthesis of tertiary amines.[8][9][10]
-
Ritter Reaction:
-
In a 500 mL round-bottom flask, dissolve the crude 1-(4-fluorophenyl)cyclobutanol (from Part 1) in acetonitrile (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis of the Amide Intermediate:
-
Pour the reaction mixture carefully over crushed ice (200 g).
-
Basify the mixture to a pH of >12 by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, while cooling in an ice bath.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the N-acetyl intermediate.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
-
Isolation and Salt Formation:
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.
-
Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.[11][12][13]
-
Results and Characterization
The final product should be a white to off-white crystalline solid.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| Melting Point | 110-112 °C[14] |
| Solubility | Soluble in water, methanol, and ethanol[14] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.45 (br s, 3H, NH₃⁺), 7.60 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.25 (t, J = 8.9 Hz, 2H, Ar-H), 2.70 – 2.55 (m, 2H, CH₂), 2.45 – 2.30 (m, 2H, CH₂), 2.00 – 1.85 (m, 1H, CH₂), 1.80 – 1.65 (m, 1H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 162.5 (d, J = 245.5 Hz, C-F), 136.0 (d, J = 3.1 Hz, C-Ar), 129.5 (d, J = 8.3 Hz, CH-Ar), 115.5 (d, J = 21.4 Hz, CH-Ar), 60.0 (C-N), 33.5 (CH₂), 15.0 (CH₂).
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromofluorobenzene is a skin and eye irritant.
-
Cyclobutanone is flammable and an irritant.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.
-
The Grignard reagent is highly reactive and pyrophoric upon contact with air and moisture.
-
This compound is an irritant.[15]
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Wet glassware or solvent; inactive magnesium surface | Thoroughly dry all glassware in an oven. Use fresh anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield of the alcohol intermediate | Incomplete Grignard formation; side reactions | Ensure the Grignard reagent is fully formed before adding the ketone. Maintain a low temperature during the addition of cyclobutanone. |
| Incomplete hydrolysis of the amide | Insufficient reaction time or base concentration | Increase the reflux time or the concentration of the sodium hydroxide solution. Monitor the reaction by TLC. |
| Product is an oil instead of a solid | Impurities present; incomplete salt formation | Purify the free amine by column chromatography before salt formation. Ensure a slight excess of HCl in ether is added. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The provided mechanistic context and troubleshooting guide further support the successful implementation of this synthetic route.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. 1216658-90-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. leah4sci.com [leah4sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 13. GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt - Google Patents [patents.google.com]
- 14. chembk.com [chembk.com]
- 15. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterizing Monoamine Transporter Inhibition Using 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride in cell-based assays. This research chemical, a structural analog of compounds known to interact with monoamine transporters, serves as a valuable tool for investigating the function and pharmacology of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This note details its presumed mechanism of action, provides validated, step-by-step protocols for a fluorescent transporter uptake inhibition assay and a concurrent cytotoxicity assay, and offers guidance on data interpretation and best practices to ensure experimental robustness and reproducibility.
Introduction and Scientific Context
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them prime targets for therapeutic drug development. This compound is a synthetic organic compound supplied for research purposes.[2][3] Its structural similarity to known psychostimulants and transporter ligands suggests it acts as an inhibitor of monoamine transporters.
Characterizing the potency and selectivity of such compounds requires robust in vitro systems. Cell lines stably expressing a single human monoamine transporter, such as Human Embryonic Kidney 293 (HEK293) cells, offer a controlled environment to dissect the specific interaction of a compound with its target, eliminating the confounding variables of native neuronal systems.[4][5][6] This application note focuses on a non-radioactive, fluorescence-based uptake assay, which provides a safer and more efficient alternative to traditional radiotracer methods for quantifying transporter inhibition.[7]
Mechanism of Action: Competitive Inhibition of Monoamine Transporters
This compound is hypothesized to act as a competitive inhibitor at the substrate-binding site of monoamine transporters. In this model, the compound binds reversibly to the transporter, preventing the uptake of the native neurotransmitter (e.g., dopamine) or a fluorescent substrate analog from the extracellular space into the cytoplasm. This inhibition directly modulates the transporter's primary function, and the degree of inhibition is proportional to the compound's concentration and binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 4. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: The 1-(4-Fluorophenyl)cyclobutan-1-amine HCl Scaffold in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful approach to modulate the biological activity of small molecules.[1] This guide focuses on the 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride scaffold, a building block that synergistically combines the benefits of a conformationally restricted cyclobutane ring with the electronically distinct 4-fluorophenyl moiety.
The cyclobutane unit, a four-membered carbocycle, introduces a significant degree of three-dimensionality into otherwise planar molecules. This rigid structure can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[2] Furthermore, the replacement of more flexible linkers with a cyclobutane ring can improve metabolic stability by shielding susceptible positions from enzymatic degradation.[3]
The 4-fluorophenyl group is a privileged motif in drug discovery. The fluorine atom, with its small size and high electronegativity, can profoundly influence a molecule's properties. It can block metabolic oxidation at the para-position of the phenyl ring, increase lipophilicity to enhance membrane permeability, and engage in favorable electrostatic interactions within a protein binding pocket.[1][4]
This document provides a comprehensive overview of the synthesis and potential applications of the 1-(4-fluorophenyl)cyclobutan-1-amine HCl scaffold, offering detailed protocols and insights for its utilization in drug discovery programs.
Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl: A Step-by-Step Guide
The synthesis of 1-(4-fluorophenyl)cyclobutan-1-amine HCl can be efficiently achieved through a two-step process involving a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis. This approach is robust and amenable to scale-up.
Overall Synthetic Workflow
Caption: Synthetic workflow for 1-(4-fluorophenyl)cyclobutan-1-amine HCl.
Part 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanol (Grignard Reaction)
This initial step involves the formation of a Grignard reagent from 4-bromofluorobenzene, which then reacts with cyclobutanone to yield the tertiary alcohol intermediate.
Experimental Protocol:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen to prevent quenching of the Grignard reagent.
-
Initiation of Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. The iodine acts as an indicator and helps to activate the magnesium surface.
-
Formation of Grignard Reagent: In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the onset of a gentle reflux indicate the formation of the Grignard reagent.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclobutanone: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(4-fluorophenyl)cyclobutanol can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water. Therefore, all reagents and glassware must be scrupulously dry.[5]
-
Iodine Catalyst: The iodine helps to etch the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and facilitating the reaction with the aryl halide.
-
THF as Solvent: THF is an ideal solvent for Grignard reactions as it is aprotic and effectively solvates the magnesium species.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively protonates the alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent without causing side reactions.
Part 2: Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl (Ritter Reaction and Hydrolysis)
The second stage of the synthesis involves the conversion of the tertiary alcohol to the corresponding amine hydrochloride via a Ritter reaction followed by acidic hydrolysis.
Experimental Protocol:
-
Ritter Reaction: In a round-bottom flask, dissolve the 1-(4-fluorophenyl)cyclobutanol (1.0 eq) in acetonitrile (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C. The sulfuric acid acts as both a catalyst and a dehydrating agent to form the stable tertiary carbocation.
-
Nitrile Addition: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The acetonitrile acts as the nucleophile, attacking the carbocation to form a nitrilium ion, which is then hydrolyzed in situ to the acetamide.
-
Hydrolysis: After the Ritter reaction is complete (monitored by TLC), carefully add an excess of 6M aqueous hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours to effect the hydrolysis of the acetamide to the primary amine.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Concentrated sulfuric acid is a strong, non-nucleophilic acid that efficiently promotes the formation of the tertiary carbocation from the alcohol.
-
Acetonitrile as Reagent and Solvent: Acetonitrile serves as both the solvent and the source of the nitrogen atom in the final amine product.
-
Acidic Hydrolysis: The use of strong aqueous acid and heat is necessary to hydrolyze the stable amide intermediate to the desired primary amine.
-
Precipitation of the HCl Salt: The final product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.
Applications in Medicinal Chemistry: A Scaffold for CNS-Active Agents
The 1-(4-fluorophenyl)cyclobutan-1-amine scaffold is a valuable building block for the synthesis of compounds targeting the central nervous system (CNS). The rigid cyclobutane ring system can orient the 4-fluorophenyl group and the amine substituent in a precise three-dimensional arrangement, which is often crucial for potent and selective interactions with CNS targets such as transporters and receptors.
One area of significant interest is the development of dopamine transporter (DAT) inhibitors for the treatment of neuropsychiatric disorders.[3] Atypical DAT inhibitors, which bind to the transporter in a distinct manner from traditional stimulants like cocaine, are sought after as they may offer therapeutic benefits with a lower potential for abuse.[3]
Illustrative Derivatization Strategy for a Hypothetical DAT Inhibitor Library
The primary amine of the 1-(4-fluorophenyl)cyclobutan-1-amine scaffold serves as a versatile handle for further chemical modification. A common strategy in medicinal chemistry is to perform reductive amination to introduce a variety of substituents and explore the structure-activity relationship (SAR).
Caption: Reductive amination workflow for derivatization.
Protocol: Reductive Amination for Library Synthesis
-
Reaction Setup: To a solution of 1-(4-fluorophenyl)cyclobutan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a mild acid catalyst, such as acetic acid, can accelerate this step.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. NaBH(OAc)3 is a particularly effective reagent for reductive amination as it is selective for the reduction of imines in the presence of aldehydes or ketones.[6]
-
Work-up and Purification: Stir the reaction at room temperature overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting N-substituted derivative can be purified by column chromatography or crystallization.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C10H12FN | PubChem[5] |
| Molecular Weight | 165.21 g/mol | PubChem[5] |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Conclusion
The 1-(4-fluorophenyl)cyclobutan-1-amine HCl scaffold represents a valuable and versatile building block in contemporary drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its unique combination of a conformationally restricted cyclobutane ring and an electronically modified aromatic system offers significant advantages in the design of novel therapeutic agents, particularly for CNS targets. The protocols and insights provided herein are intended to empower researchers to effectively utilize this scaffold in their medicinal chemistry endeavors.
References
- 1. Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258) [evitachem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to the Solubility and Stability of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride in Preclinical Biological Buffers
An Application Note for Drug Development Professionals
Abstract
The transition from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. For 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, a novel small molecule with therapeutic potential, its behavior in aqueous physiological environments is a critical determinant of its preclinical trajectory. This application note provides a detailed framework and robust protocols for characterizing the aqueous solubility and chemical stability of this compound in biologically relevant buffers. We delve into the causality behind experimental design, offering field-proven insights to guide researchers in generating reliable and reproducible data. The methodologies outlined herein are designed to be self-validating systems, incorporating equilibrium solubility determination, kinetic solubility screening, and a comprehensive forced degradation study to elucidate potential degradation pathways. These studies are fundamental for informing formulation development, establishing appropriate storage conditions, and ensuring data integrity in subsequent in vivo studies.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
This compound is an aromatic amine salt with structural motifs that suggest potential utility in medicinal chemistry.[1] As with any drug candidate, its therapeutic efficacy is inextricably linked to its ability to be absorbed and remain stable enough to reach its biological target. Poor aqueous solubility can lead to low bioavailability for oral dosage forms, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[2]
Therefore, characterizing the solubility and stability profile during early preclinical development is not merely a regulatory formality but a strategic necessity.[3] It allows for the early identification of liabilities that could derail a development program, saving significant time and resources.[4] This guide provides the necessary protocols to build a comprehensive physicochemical profile of this compound, ensuring that subsequent development decisions are based on a solid foundation of empirical data.
Physicochemical Properties & Structural Considerations
A foundational understanding of the molecule's structure informs the experimental design. As a hydrochloride salt of a primary amine, its aqueous solubility is expected to be significantly influenced by pH.[5]
| Property | Value / Structure | Source |
| IUPAC Name | 1-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
| CAS Number | 1216658-90-0 | [6][7] |
| Molecular Formula | C₁₀H₁₃ClFN | [8] |
| Molecular Weight | 201.67 g/mol | [6][8] |
| Appearance | White crystalline solid | |
| Structure | (Illustrative) | [9] |
Expert Insight: The presence of the amine group, which will be protonated (R-NH₃⁺) at physiological pH, is the primary driver of its water solubility. However, the fluorophenyl and cyclobutane moieties contribute to its lipophilicity. This balance dictates that its solubility will likely decrease as the pH of the medium approaches and surpasses the pKa of the amine, causing it to deprotonate to the less soluble free base form (R-NH₂). The stability of the C-N bond and the aromatic ring to hydrolysis and oxidation must be experimentally determined.
Protocol I: Equilibrium Solubility Determination
Objective: To determine the thermodynamic (maximum) solubility of the compound in various aqueous buffers, simulating different physiological environments. The shake-flask method is the gold standard for this purpose as it allows the system to reach true equilibrium.[10]
Experimental Workflow for Equilibrium Solubility
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a set of biologically relevant buffers. At a minimum, this should include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8
-
0.1 N HCl, pH ~1.2 Rationale: This range of pH values simulates conditions in the stomach (pH 1.2), small intestine (pH 4.5-6.8), and blood (pH 7.4), providing a comprehensive pH-solubility profile.[11]
-
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium. Prepare each condition in triplicate.[11] Rationale: Using an excess of the solid is the defining principle of this method, ensuring that the final measured concentration represents the true solubility limit at that condition.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C to mimic physiological temperature. Agitate for a predetermined period (e.g., 48 hours).[11] Expert Insight: It is crucial to demonstrate that equilibrium has been reached. This is achieved by sampling at multiple time points (e.g., 24, 48, and 72 hours) and showing that the measured concentration no longer increases.[11]
-
Sample Collection and Processing:
-
Withdraw an aliquot from each vial.
-
Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method. Rationale: Filtration must be performed quickly and at the incubation temperature to prevent precipitation of the supersaturated solution upon cooling. The choice of filter material is important to minimize drug loss due to non-specific binding.
-
-
Quantification: Analyze the diluted samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve prepared with known concentrations of the reference standard.
Data Presentation
Summarize the results in a clear, concise table.
| Buffer System | pH (at 37°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | [Insert Data] | [Insert Data] |
| Acetate Buffer | 4.5 | [Insert Data] | [Insert Data] |
| Phosphate Buffer | 6.8 | [Insert Data] | [Insert Data] |
| PBS | 7.4 | [Insert Data] | [Insert Data] |
Protocol II: Stability Assessment via Forced Degradation
Objective: To identify the intrinsic stability of the molecule and its likely degradation pathways under exaggerated storage conditions.[12] This is a regulatory requirement and is essential for developing a stability-indicating analytical method.[13][14] The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%.[12]
Experimental Workflow for Forced Degradation Studies
Caption: Overview of the Forced Degradation (Stress Testing) Workflow.
Step-by-Step Methodologies
Initial Setup: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol) and dilute it into the stress condition medium.
-
Hydrolytic Stability:
-
Acidic: Dilute the stock solution in 0.1 N HCl. Incubate at 60°C.
-
Basic: Dilute the stock solution in 0.1 N NaOH. Incubate at 60°C.
-
Neutral: Dilute the stock solution in purified water. Incubate at 60°C. Rationale: Elevated temperature is used to accelerate the degradation process. The acidic and basic conditions test the susceptibility of functional groups, like the amine, to hydrolysis.[15]
-
-
Oxidative Stability:
-
Dilute the stock solution in a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light. Rationale: The amine group can be susceptible to oxidation. H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[15]
-
-
Thermal Stability:
-
Place the neutral solution (from 1c) in a temperature-controlled oven at 60°C.
-
Also, test the solid powder in the oven at 60°C. Rationale: This assesses the molecule's stability to heat in both solid and solution states, which is crucial for determining manufacturing and storage conditions.[16]
-
-
Photostability:
-
Expose the neutral solution and the solid powder to a calibrated light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).[17]
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil). Rationale: Many aromatic compounds absorb UV light and can undergo photodegradation. This test is essential for packaging and labeling decisions.[17]
-
Sampling and Analysis for all Stress Conditions:
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Quench the reactions as needed (e.g., neutralize acidic/basic samples to prevent further degradation post-sampling).
-
Analyze all samples, including a time-zero control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.
-
Calculate the percentage of the parent compound remaining and assess for any major degradation products.
Data Presentation
Summarize the degradation results in a table.
| Stress Condition | Duration (hrs) | % Parent Compound Remaining | Major Degradants (m/z if using MS) |
| Control | 48 | [Insert Data] | None Detected |
| 0.1 N HCl, 60°C | 48 | [Insert Data] | [Insert Data] |
| 0.1 N NaOH, 60°C | 48 | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 48 | [Insert Data] | [Insert Data] |
| Thermal (Solution), 60°C | 48 | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] |
Conclusion and Strategic Implications
The protocols detailed in this application note provide a robust and scientifically sound approach to characterizing the fundamental solubility and stability of this compound. The data generated from these studies are not merely descriptive; they are predictive and directive.
-
Solubility data will directly inform the feasibility of different routes of administration and guide the selection of appropriate formulation strategies (e.g., salt form optimization, use of excipients).
-
Stability data will establish the compound's intrinsic liabilities, dictate necessary storage and handling conditions, define the shelf-life, and are a prerequisite for developing analytical methods for quality control.[3][16]
By investing in this comprehensive profiling early in the drug development process, researchers can mitigate risks, make informed decisions, and build a strong data package to support the advancement of promising therapeutic candidates.
References
- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. enamine.net [enamine.net]
- 3. pharmtech.com [pharmtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 6. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1216658-90-0 [sigmaaldrich.com]
- 8. 1-(4-Fluorophenyl)-cyclobutanamine hydrochloride [sigmaaldrich.com]
- 9. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. acdlabs.com [acdlabs.com]
- 15. apicule.com [apicule.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. pharmaquest.weebly.com [pharmaquest.weebly.com]
Application Note & Protocols: Strategic Derivatization of 1-(4-Fluorophenyl)cyclobutan-1-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-(4-fluorophenyl)cyclobutanamine core is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional exit vector from a rigid cyclobutane ring.[1][2] Its structure presents an attractive starting point for drug discovery campaigns, combining the metabolic stability often conferred by a fluorine atom with the conformational constraint of a cyclobutane moiety. This document provides a detailed guide for researchers on the strategic derivatization of the primary amine functionality of 1-(4-fluorophenyl)cyclobutan-1-amine. We present validated protocols for N-Acylation, N-Sulfonylation, Reductive Amination, and Buchwald-Hartwig Amination, explaining the chemical rationale behind each method and its application in systematic SAR exploration.
Introduction: The Value of the 1-(4-Fluorophenyl)cyclobutanamine Scaffold
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound to understand how structural changes affect its biological activity.[3][4] The choice of the initial scaffold is critical. The 1-(4-fluorophenyl)cyclobutan-1-amine scaffold is particularly valuable for several reasons:
-
Spirocyclic Mimicry and 3D-Pharmacology: The cyclobutane ring acts as a rigid, spirocyclic bioisostere, providing a defined three-dimensional geometry that can improve binding affinity and selectivity by orienting substituents into specific regions of a target's binding pocket.[1][2] This increased fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success.[2]
-
Fluorine's Role: The 4-fluoro substituent on the phenyl ring can enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the electronic properties of the ring, potentially improving binding interactions (e.g., through hydrogen bonding or dipole interactions).[5]
-
Primary Amine as a Versatile Handle: The primary amine is a highly versatile functional group, serving as a key anchor point for a wide array of chemical transformations. It can act as a nucleophile or be modified to alter its basicity, providing a rich platform for SAR exploration.
This guide details four robust derivatization strategies to systematically probe the chemical space around this scaffold.
Derivatization Strategy I: N-Acylation for Amide Library Synthesis
Rationale & SAR Insights: N-acylation converts the basic primary amine into a neutral amide. This transformation is fundamental for SAR studies as it introduces a planar, rigid unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for probing specific interactions within a receptor active site. By varying the "R" group of the acylating agent, one can explore changes in steric bulk, lipophilicity, and electronic properties.
General Reaction Scheme: R-COCl + H₂N-R' → R-CONH-R' + HCl
Experimental Protocol: Acylation with Acetyl Chloride
This protocol describes the synthesis of N-(1-(4-fluorophenyl)cyclobutyl)acetamide.
-
Reagent Preparation:
-
Dissolve 1-(4-Fluorophenyl)cyclobutan-1-amine (1.0 eq, e.g., 200 mg) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq), to the solution.[6]
-
-
Reaction Setup:
-
Place the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acetyl chloride.
-
-
Reagent Addition:
-
In a separate syringe, prepare a solution of acetyl chloride (1.1 eq) in a small amount of the same anhydrous solvent (1 mL).
-
Add the acetyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will typically form.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Data Summary & Troubleshooting
| Parameter | Condition | Rationale / Troubleshooting |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Must be aprotic and dry to prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges the HCl byproduct. Use of a stronger base is generally not needed. |
| Temperature | 0 °C to Room Temp | Controls reactivity. Low temperature during addition prevents side reactions. |
| Common Issue | Low Yield | Ensure reagents and solvent are anhydrous. Confirm the quality of the acylating agent. |
| Common Issue | No Reaction | The amine may be protonated (if starting from a salt). Ensure sufficient base is present to free the amine. |
Workflow Diagram: N-Acylation
Caption: Workflow for N-Acylation of primary amines.
Derivatization Strategy II: N-Sulfonylation for Sulfonamide Synthesis
Rationale & SAR Insights: Sulfonamides are a key functional group in medicinal chemistry, often acting as transition-state mimics or as stable, non-hydrolyzable replacements for esters or amides. The sulfonamide N-H is more acidic than an amide N-H, and the sulfonyl group provides a tetrahedral geometry with two strong hydrogen bond acceptors. This derivatization allows for probing interactions with different sub-pockets of a target protein.
General Reaction Scheme: R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Reagent Preparation:
-
Reaction Setup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.[6]
-
Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Optimization & Troubleshooting
| Parameter | Condition | Rationale / Troubleshooting |
| Stoichiometry | Sulfonyl Chloride:Amine ≈ 1.05:1.0 | A large excess of sulfonyl chloride can lead to di-sulfonylation.[6] |
| Temperature | 0 °C or lower during addition | Lowering the temperature disfavors the undesired second sulfonylation reaction.[8] |
| Base | Pyridine, TEA | A strong base in excess can deprotonate the product, facilitating di-sulfonylation.[8] |
| Common Issue | Di-sulfonylation product observed | Use slow addition at low temperature and avoid excess sulfonyl chloride. |
| Common Issue | Reaction is sluggish | Ensure sulfonyl chloride is fresh. Consider a more forcing solvent or gentle heating after addition is complete.[6] |
Workflow Diagram: N-Sulfonylation
Caption: Workflow for N-Sulfonylation of primary amines.
Derivatization Strategy III: Reductive Amination
Rationale & SAR Insights: Reductive amination is a powerful method to form secondary amines by reacting the primary amine with an aldehyde or ketone. This strategy allows for the introduction of a vast array of substituents, enabling fine-tuning of properties such as basicity, steric profile, and lipophilicity. The resulting secondary amine retains a basic center, which can be crucial for interacting with acidic residues in a protein or for improving pharmacokinetic properties.
General Reaction Scheme: R'-CHO + H₂N-R'' → [R'-CH=N-R''] --[Reducing Agent]--> R'-CH₂-NH-R''
Experimental Protocol: Reductive Amination with an Aldehyde
-
Reagent Preparation:
-
Dissolve 1-(4-Fluorophenyl)cyclobutan-1-amine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH), DCM, or 1,2-dichloroethane (DCE).
-
-
Imine Formation:
-
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. In some cases, a dehydrating agent like anhydrous MgSO₄ can be added to drive the equilibrium towards the imine.
-
-
Reduction:
-
To the stirred mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. NaBH(OAc)₃ is preferred as it is less reactive towards the starting aldehyde than other hydrides.[10]
-
Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, but it is more toxic.[11]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 3-16 hours.
-
Monitor the reaction by LC-MS for the disappearance of the imine intermediate and formation of the product.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Workflow Diagram: Reductive Amination
Caption: Workflow for Reductive Amination of a primary amine.
Derivatization Strategy IV: Buchwald-Hartwig Amination
Rationale & SAR Insights: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[12][13] This reaction is exceptionally powerful for SAR studies as it allows the direct coupling of the scaffold to a diverse range of (hetero)aromatic systems. This enables the exploration of π-π stacking, cation-π interactions, and access to deep, hydrophobic pockets within a biological target.
General Reaction Scheme: Ar-X + H₂N-R' --[Pd Catalyst, Ligand, Base]--> Ar-NH-R'
Experimental Protocol: Coupling with an Aryl Bromide
-
Reaction Setup:
-
To an oven-dried reaction vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, BrettPhos, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).[12][13]
-
Add the aryl bromide (1.0 eq) and 1-(4-Fluorophenyl)cyclobutan-1-amine (1.2-1.5 eq).
-
-
Solvent and Degassing:
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane) via syringe.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture with stirring to 80-110 °C for 4-24 hours.
-
The choice of catalyst, ligand, base, and temperature is highly substrate-dependent and may require optimization.[14]
-
-
Monitoring and Workup:
-
After cooling to room temperature, monitor the reaction by LC-MS.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Key Parameter Selection
| Component | Common Choices | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts that form the active Pd(0) species in situ.[12] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for facilitating oxidative addition and reductive elimination steps.[13][14] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Must be strong enough to deprotonate the amine or the intermediate palladium complex.[12] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and aprotic. |
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig C-N Cross-Coupling.
Conclusion
The derivatization of 1-(4-fluorophenyl)cyclobutan-1-amine is a critical step in leveraging this privileged scaffold for drug discovery. The four methods outlined—N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination—provide a robust and versatile toolkit for any medicinal chemist. Each protocol offers a distinct way to modify the parent molecule, enabling a comprehensive exploration of the structure-activity landscape. By carefully selecting the appropriate derivatization strategy, researchers can systematically probe key interactions with their biological target, paving the way for the development of novel and effective therapeutics.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: N-Acylation of 1-(4-Fluorophenyl)cyclobutan-1-amine
Abstract: This document provides a comprehensive technical guide for the N-acylation of 1-(4-fluorophenyl)cyclobutan-1-amine, a key synthetic intermediate in medicinal chemistry and drug development.[1][2] We present two robust protocols utilizing either highly reactive acyl chlorides or shelf-stable carboxylic acids, catering to different substrate availabilities. The guide delves into the underlying reaction mechanisms, the rationale behind procedural choices, process optimization strategies, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for amide synthesis involving sterically demanding amine scaffolds.
Scientific Introduction & Strategic Importance
The amide bond is a cornerstone of modern pharmaceuticals, present in approximately 25% of all marketed drugs.[3] The N-acylation of primary and secondary amines is, therefore, one of the most fundamental and frequently executed transformations in organic synthesis.[4][5] 1-(4-Fluorophenyl)cyclobutan-1-amine, featuring a sterically encumbered tertiary carbon center adjacent to the nucleophilic nitrogen, presents a common challenge in synthesis. Efficiently acylating such structures is critical for generating libraries of novel chemical entities for biological screening.
This guide provides detailed, field-proven protocols to address this synthetic challenge, ensuring high conversion, clean reaction profiles, and reproducible outcomes. We will explore two primary pathways: the classic Schotten-Baumann reaction with acyl chlorides and a modern approach using carboxylic acids activated by peptide coupling agents.
Mechanistic Framework: The Chemistry of Amide Bond Formation
The N-acylation of an amine is a classic example of a nucleophilic acyl substitution . The reaction proceeds through a two-stage addition-elimination mechanism where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent.[6][7][8]
The initial nucleophilic attack forms a transient, high-energy tetrahedral intermediate.[9][10] This intermediate then collapses, expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride) and reforming the carbonyl double bond to yield the final amide product.[9][10]
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution.
The Role of the Base
In acylations using acyl chlorides or anhydrides, an acid byproduct (HCl or a carboxylic acid, respectively) is generated. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11] Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to act as an acid scavenger.[12][13]
The Catalytic Power of DMAP
For sterically hindered amines or less reactive acylating agents, reaction rates can be slow. 4-Dimethylaminopyridine (DMAP) is an exceptionally effective nucleophilic catalyst that can accelerate these reactions, often by several orders of magnitude.[14][15] DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the original acylating agent, enabling rapid acyl transfer to the amine nucleophile and regenerating the DMAP catalyst.[14][16]
Diagram 2: The DMAP Catalytic Cycle in Acylation Reactions.
Experimental Protocols
Protocol 1: N-Acylation via Acyl Chloride (Modified Schotten-Baumann Conditions)
This protocol is the method of choice when the desired acyl chloride is commercially available or readily synthesized. It is rapid, high-yielding, and generally applicable. The Schotten-Baumann reaction traditionally uses aqueous base, but organic bases in aprotic solvents offer better control and substrate compatibility.[6][12][17]
Principle: The amine is reacted with an acyl chloride in the presence of a tertiary amine base (triethylamine) which neutralizes the hydrogen chloride byproduct, driving the reaction to completion.
| Materials & Reagents | Supplier Example | Purity | Notes |
| 1-(4-Fluorophenyl)cyclobutan-1-amine | Sigma-Aldrich (Cat# 759088) | ≥97% | Store under inert gas. |
| Acyl Chloride (e.g., Acetyl Chloride) | Sigma-Aldrich (Cat# 00990) | ≥99% | Moisture sensitive. Handle in a fume hood. |
| Triethylamine (TEA) | Fisher Scientific (Cat# AC140110010) | ≥99.5% | Corrosive and flammable.[18][19] |
| Dichloromethane (DCM), Anhydrous | Acros Organics (Cat# 326940010) | ≥99.8% | Use a dry solvent for best results. |
| Hydrochloric Acid (1 M aq.) | Standard lab supply | - | For workup. |
| Saturated Sodium Bicarbonate (aq.) | Standard lab supply | - | For workup. |
| Brine (Saturated NaCl aq.) | Standard lab supply | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard lab supply | - | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(4-fluorophenyl)cyclobutan-1-amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add triethylamine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the cold solution over 5-10 minutes. A white precipitate of triethylammonium chloride will form.[20]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: N-Acylation via Carboxylic Acid (Peptide Coupling Conditions)
This protocol is ideal when the acylating agent is a carboxylic acid, which may be more stable, less expensive, or more readily available than its corresponding acyl chloride. This method uses coupling agents to activate the carboxylic acid in situ.
Principle: A carboxylic acid is activated by a carbodiimide coupling agent (EDC) in the presence of an activating additive (HOBt) to form a reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the amide bond, with the only major byproduct being a soluble urea.[21]
| Materials & Reagents | Supplier Example | Purity | Notes |
| 1-(4-Fluorophenyl)cyclobutan-1-amine | Sigma-Aldrich (Cat# 759088) | ≥97% | Store under inert gas. |
| Carboxylic Acid | Various | ≥98% | Must be dry. |
| EDC Hydrochloride | Oakwood Chemical (Cat# 012511) | ≥98% | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| HOBt Hydrate | Combi-Blocks (Cat# QA-3008) | ≥97% | (Hydroxybenzotriazole) |
| N,N-Diisopropylethylamine (DIPEA) | TCI America (Cat# D1599) | ≥99% | Less nucleophilic base, often preferred here. |
| N,N-Dimethylformamide (DMF), Anhydrous | EMD Millipore (Cat# 34807) | ≥99.8% | High-boiling polar aprotic solvent. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq.), 1-(4-fluorophenyl)cyclobutan-1-amine (1.0 eq.), and HOBt (1.2 eq.).
-
Solvent and Base Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2-0.5 M. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq.) to the mixture in one portion.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash extensively with water (to remove DMF and urea byproduct) and brine. Multiple water washes may be necessary.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Process Optimization & Troubleshooting
| Parameter | Key Considerations & Optimization Strategy |
| Base Selection | TEA is a standard, cost-effective acid scavenger. For sensitive substrates prone to side reactions, a more sterically hindered, non-nucleophilic base like DIPEA is preferred. |
| Solvent Choice | DCM is excellent for Protocol 1 due to its low boiling point and good solubility for many organics. DMF or Acetonitrile are often used in coupling reactions (Protocol 2) as they are more polar and better at dissolving all components, including the peptide coupling reagents.[13] |
| Temperature | Reactions are typically initiated at 0 °C to manage exothermic events, especially with reactive acyl chlorides.[13] For sluggish reactions involving hindered substrates, gentle heating (e.g., to 40-50 °C) after the initial addition may be beneficial. |
| Catalysis | If a reaction is slow or fails to reach completion due to steric hindrance, the addition of a catalytic amount of DMAP (0.05-0.1 eq.) to either protocol can dramatically increase the reaction rate.[14][15] Caution: DMAP is highly toxic.[16] |
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction / Low Yield | Insufficient reactivity of acylating agent; steric hindrance. | 1. Switch from a carboxylic acid/coupling agent to a more reactive acyl chloride. 2. Add 0.1 eq. of DMAP as a catalyst. 3. Increase reaction time or apply gentle heat. |
| Formation of Side Products | Reaction temperature too high; moisture contamination hydrolyzing acyl chloride. | 1. Ensure dropwise addition of acyl chloride at 0 °C. 2. Use anhydrous solvents and reagents and maintain an inert atmosphere. |
| Difficulty Removing Byproducts | EDC-urea byproduct from Protocol 2 is polar and can be difficult to separate. | 1. After the reaction, filter the crude mixture through a small plug of Celite. 2. Perform multiple aqueous washes during workup. 3. Some ureas can be precipitated by adding diethyl ether to the crude product. |
Overall Experimental Workflow
Diagram 3: A generalized workflow for the N-acylation reaction.
Safety and Reagent Handling
Proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses/goggles, and nitrile gloves, must be worn at all times.[22] All operations should be performed in a certified chemical fume hood.
-
Acyl Chlorides: Highly corrosive and moisture-sensitive. They react with water to release corrosive HCl gas. Always handle in a fume hood and store under an inert atmosphere.[23]
-
Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. Inhalation can be harmful.[18][19]
-
4-Dimethylaminopyridine (DMAP): Highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled. It is readily absorbed through the skin. Exercise extreme caution and use double gloving when handling.[16]
-
Carbodiimides (EDC): Can be potent allergens and skin sensitizers. Avoid inhalation of dust and direct contact.
References
- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. savemyexams.com [savemyexams.com]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. nbinno.com [nbinno.com]
- 15. Application of Efficient Catalyst DMAP [en.highfine.com]
- 16. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 17. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 18. fishersci.com [fishersci.com]
- 19. ICSC 0203 - TRIETHYLAMINE [chemicalsafety.ilo.org]
- 20. chemistrystudent.com [chemistrystudent.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Strategic Application of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in Fragment-Based Drug Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the fragment 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in fragment-based drug design (FBDD).
Author: Gemini, Senior Application Scientist
Introduction: The Rationale for Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity (micromolar to millimolar range) to a biological target.[3] These initial "hits" are then optimized and grown into more potent, drug-like candidates.[4][5] The core advantage of this approach is its efficiency in exploring chemical space; it is estimated that a library of just a few thousand fragments can sample a chemical diversity equivalent to billions of larger molecules.[6] This leads to higher quality starting points, often with superior physicochemical properties and ligand efficiency.
This guide focuses on a specific, high-value fragment, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl , and provides a detailed framework for its application in an FBDD campaign, from initial screening to structural characterization and lead evolution.
Deconstructing the Fragment: A Privileged Scaffold
The utility of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl stems from the strategic combination of three key structural motifs, each contributing unique and advantageous properties for drug discovery.
-
The Cyclobutane Core: This four-membered ring serves as a three-dimensional (3D) scaffold, moving away from the "flatland" of planar aromatic compounds that have historically dominated fragment libraries.[3][7] The puckered conformation of the cyclobutane ring provides distinct, non-linear exit vectors, which are crucial for guiding the subsequent fragment growth into unoccupied binding pockets.[8][9] Compared to more flexible or larger cycloalkanes, the cyclobutane ring offers a favorable balance of conformational rigidity and metabolic stability, making it an attractive scaffold in medicinal chemistry.[3][9]
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[10] The para-substituted fluorine on the phenyl ring can significantly increase binding affinity through favorable interactions with the protein target.[11] Crucially, it can also block sites of metabolic oxidation by Cytochrome P450 enzymes, which often target the para-position of phenyl rings, thereby improving the metabolic stability and half-life of the evolving drug molecule.[12]
-
The Primary Amine Group: The amine functional group is a versatile anchor. As a primary amine, it can act as a hydrogen bond donor and a potential protonated cation, forming critical charge-charge or hydrogen bond interactions within a protein's active site.[13] Furthermore, it serves as an excellent chemical handle for synthetic elaboration, allowing for straightforward "fragment growing" through amide bond formation or other amine-based chemistries.
The hydrochloride salt form ensures improved aqueous solubility and stability, making it ideal for the preparation of stock solutions for biophysical screening assays.
Physicochemical Properties of 1-(4-Fluorophenyl)cyclobutan-1-amine
| Property | Value | Source |
| Molecular Formula | C10H12FN | PubChem[14] |
| Molecular Weight | 165.21 g/mol | PubChem[14] |
| InChIKey | PAPAYUQUJVLXAF-UHFFFAOYSA-N | PubChem[14] |
| CAS Number (HCl salt) | 1216658-90-0 | Apollo Scientific, Sigma-Aldrich[15][16] |
| Appearance (HCl salt) | White crystalline solid | ChemBK[17] |
The FBDD Workflow: An Integrated Approach
A successful FBDD campaign is a multi-disciplinary effort, integrating biophysical screening, structural biology, and computational chemistry. The goal is to reliably identify true binders, characterize their interaction, and provide a clear path for chemical optimization.
Caption: The integrated workflow for a fragment-based drug design campaign.
Experimental Protocols: From Screening to Structure
The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques.[18][19] There is no single best method; often, an orthogonal approach using multiple techniques provides the most robust results.[20]
Protocol 1: Primary Screening & Affinity Determination by Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful primary screening tool due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data (association and dissociation rates).[4][21][22] It directly measures binding to an immobilized target, reducing the false positives often seen in activity-based assays.[23]
Methodology:
-
Protein Immobilization:
-
Covalently couple the purified target protein to a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for an immobilization level that will generate a theoretical maximum response (Rmax) suitable for detecting low-molecular-weight fragments.
-
Simultaneously, prepare a reference flow cell by either leaving it blank or immobilizing an unrelated protein to subtract nonspecific binding signals.[23]
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in 100% DMSO.
-
For screening, create a working solution (e.g., 200 µM) in the running buffer. Crucially, ensure the final DMSO concentration in the sample matches the running buffer precisely (e.g., 2% DMSO) to avoid false positives due to refractive index mismatch. [21][24]
-
-
Primary Screen (Single Concentration):
-
Inject the 200 µM fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. A positive "hit" is a signal on the target surface that is significantly higher than the signal on the reference surface.
-
-
Hit Validation (Dose-Response):
-
For all hits, perform a follow-up experiment by injecting a series of concentrations (e.g., from 1 µM to 1 mM) of the fragment.
-
Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Data Presentation: Typical SPR Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Instrument | Biacore 8K, T200 | High sensitivity required for fragment screening.[4] |
| Running Buffer | HBS-EP+ (or similar), with 2% DMSO | Physiologic buffer with surfactant to reduce nonspecific binding. Matched DMSO is critical.[24] |
| Fragment Conc. | 200 µM (Primary Screen) | High enough to detect weak binders (mM KD).[25] |
| Flow Rate | 30 µL/min | Minimizes mass transport limitation effects. |
| Contact Time | 60 - 120 seconds | Sufficient time to approach binding equilibrium. |
| Dissociation Time | 120 - 300 seconds | Allows for observation of off-rate, a key parameter for optimization. |
Protocol 2: Hit Confirmation & Binding Site Mapping by NMR Spectroscopy
Causality: NMR spectroscopy is a gold-standard technique in FBDD.[26] Protein-observed methods like the ¹H-¹⁵N HSQC experiment are particularly robust because they monitor changes in the target protein itself upon fragment binding.[27] This not only confirms the binding event but can also identify the location of the binding site on the protein.[28]
Methodology:
-
Sample Preparation:
-
Produce and purify isotopically labeled protein (¹⁵N-labeled for ¹H-¹⁵N HSQC).
-
Prepare a ~50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
-
Reference Spectrum:
-
Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.
-
-
Fragment Titration:
-
Prepare a concentrated stock of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in the same NMR buffer.
-
Add aliquots of the fragment stock to the protein sample to achieve final concentrations in a stepwise manner (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration series with the reference spectrum.
-
Binding Confirmation: Observe changes (perturbations) in the chemical shifts or intensity of specific peaks. Significant Chemical Shift Perturbations (CSPs) are a hallmark of binding.
-
Binding Site Mapping: If the protein's resonance assignments are known, the residues exhibiting the largest CSPs can be mapped onto the protein's 3D structure, revealing the fragment's binding site ("hot spot").[5]
-
Affinity Estimation: The magnitude of the CSPs can be plotted against the ligand concentration to estimate the KD.[27]
-
Protocol 3: Definitive Binding Mode Determination by X-ray Crystallography
Causality: X-ray crystallography provides unambiguous, high-resolution structural information of the protein-fragment complex.[2][29][30] This is the most valuable information for a medicinal chemist, as it reveals the precise orientation of the fragment, the specific atomic interactions driving binding, and the solvent-exposed vectors available for fragment growing.[4][31]
Methodology:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein in a condition that leaves the active site accessible.
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the precipitant from the crystallization condition, supplemented with a high concentration of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl (typically 10-100 mM). The high concentration is necessary to overcome the fragment's weak affinity.[29]
-
Transfer the protein crystals into the soaking solution for a defined period (from minutes to hours). This allows the fragment to diffuse into the crystal lattice and bind to the protein.
-
-
Data Collection and Processing:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain an electron density map.
-
-
Structure Solution and Analysis:
-
Solve the protein-fragment complex structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the difference electron density map (Fo-Fc map). Unambiguous, positive density in the active site that fits the shape of the fragment confirms its binding and orientation.
-
Refine the model to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
From Fragment to Lead: Structure-Guided Evolution
The structural data from crystallography or NMR is the blueprint for rationally evolving the initial fragment hit into a potent lead compound.
Caption: Key strategies for evolving a fragment hit into a high-affinity lead.
-
Fragment Growing: The structural model will reveal which parts of the bound fragment are pointing towards solvent or adjacent sub-pockets. The primary amine is a prime vector for growth. By synthesizing a small library of amides, new functional groups can be added to probe for additional interactions, systematically increasing potency.[32]
-
Fragment Linking: If a separate screening campaign identifies another fragment that binds in a proximal pocket, the two hits can be chemically linked together. The resulting larger molecule can capture the binding energy of both individual fragments, leading to a dramatic increase in affinity.
-
Computational Chemistry: In parallel, computational methods can accelerate this process.[6][32] Docking studies can predict the binding mode of virtual modifications to the fragment, helping to prioritize which compounds to synthesize.[33] Computational mapping can also identify "hot spots" for binding, guiding the growth strategy.[5]
Conclusion
1-(4-Fluorophenyl)cyclobutan-1-amine HCl is not merely a random small molecule but a highly optimized tool for fragment-based drug discovery. Its 3D cyclobutane core provides novel structural vectors, the fluorophenyl group confers favorable metabolic and binding properties, and the primary amine offers a robust handle for synthetic elaboration. By employing a rigorous and integrated workflow of biophysical screening (SPR, NMR) and high-resolution structural biology (X-ray crystallography), researchers can leverage this fragment to uncover novel binding modes and efficiently build high-quality lead compounds against a wide range of challenging biological targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are fragment based drug design methods? [synapse.patsnap.com]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 6. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 14. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-(4-Fluorophenyl)-cyclobutanamine hydrochloride [sigmaaldrich.com]
- 16. 1216658-90-0 Cas No. | 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 17. chembk.com [chembk.com]
- 18. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 24. scispace.com [scispace.com]
- 25. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]
HPLC purification method for 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
An Application Note on the HPLC Purification of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for both achiral purity assessment and chiral separation of this compound. This compound is a key intermediate in pharmaceutical research and development, making reliable purification protocols essential.[1] The methodologies presented herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for method design. We address common challenges associated with the analysis of basic amine hydrochlorides, such as peak tailing and splitting, and offer strategies to achieve optimal resolution and peak shape. This document provides protocols for both reversed-phase and normal-phase chiral chromatography, ensuring a comprehensive toolkit for the isolation and analysis of this important molecule.
Introduction: The Purification Challenge
This compound is a chiral aromatic amine of significant interest in medicinal chemistry.[1] As with many active pharmaceutical ingredients (APIs) and their precursors, ensuring high purity and isolating the desired enantiomer is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2]
The primary amine functional group in this molecule presents a specific challenge for traditional silica-based HPLC. The basic nature of the amine can lead to strong, undesirable interactions with acidic silanol groups on the stationary phase surface, resulting in poor peak shape and inaccurate quantification. Furthermore, as a hydrochloride salt, careful control of mobile phase pH is necessary to ensure consistent ionization state and avoid chromatographic artifacts like peak splitting. This application note provides validated starting points to overcome these challenges using both acidic and basic reversed-phase methods for achiral purification and a normal-phase chiral method for enantiomeric separation.
Compound Overview
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride | [3] |
| CAS Number | 1216658-90-0 | [4][5] |
| Molecular Formula | C₁₀H₁₃ClFN | [5] |
| Molecular Weight | 201.67 g/mol | |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water, methanol, and ethanol. The hydrochloride salt form enhances stability and solubility in polar solvents. | [1][6] |
| Structure | ![]() |
Part I: Achiral Purification via Reversed-Phase HPLC
Principle and Rationale
Reversed-phase chromatography is the workhorse for purity analysis of polar to moderately non-polar compounds. For a basic compound like 1-(4-fluorophenyl)cyclobutan-1-amine, controlling the protonation state of the amine is paramount. Two primary strategies are effective:
-
Low pH (Acidic) Mobile Phase: By adding an acid like trifluoroacetic acid (TFA), the mobile phase pH is kept low (<3). This ensures the amine is consistently protonated (R-NH₃⁺) and suppresses the ionization of residual silica silanols, minimizing secondary interactions and improving peak shape.
-
High pH (Basic) Mobile Phase: Using a basic mobile phase (pH > 8) deprotonates the amine, converting it to its neutral, free-base form (R-NH₂). In this state, it becomes more hydrophobic, leading to increased retention and often excellent peak shape, provided a modern, pH-stable column is used.[7]
Workflow for Achiral Purification
References
- 1. chembk.com [chembk.com]
- 2. eijppr.com [eijppr.com]
- 3. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]
- 5. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 7. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and yield issues encountered during this multi-step synthesis. Our approach is rooted in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your experimental design.
Overview of Common Synthetic Pathways
The synthesis of this target molecule, a valuable building block in medicinal chemistry, can be approached via several routes.[1][2] However, two pathways are most prevalent, each with its own set of potential challenges. The first route begins with the Grignard addition to cyclobutanone, followed by conversion of the tertiary alcohol to the amine, often via a nitrile-based method like the Ritter reaction. The second major route involves the conversion of a carboxylic acid precursor via a rearrangement reaction.
Caption: High-level overview of the two primary synthetic routes to the target compound.
Troubleshooting Guide by Synthetic Step
This section addresses specific problems you may encounter during synthesis in a question-and-answer format.
Part 1: Grignard Addition of 4-Fluorophenylmagnesium Bromide to Cyclobutanone
This initial C-C bond formation is critical. The Grignard reagent acts as both a potent nucleophile and a strong base, leading to potential side reactions.[3][4]
Q1: My reaction yield is low, and I'm recovering a significant amount of my starting cyclobutanone. What is the likely cause?
A1: This issue typically points to two main problems: Grignard reagent degradation or enolization of the ketone.
-
Cause 1: Reagent Degradation. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[5] Any protic source (water in the solvent, on the glassware, or even absorbed from the air) will quench the reagent, converting it to fluorobenzene.
-
Cause 2: Enolization. The Grignard reagent is a strong base. It can deprotonate the α-hydrogen of cyclobutanone to form a magnesium enolate.[3][6] Upon aqueous workup, this enolate is protonated, regenerating the starting cyclobutanone. This is especially problematic with sterically hindered ketones or when the reaction is run at elevated temperatures.[3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[5][7]
-
Control Temperature: Initiate the reaction at a low temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over enolization.[8] Add the cyclobutanone solution slowly to the Grignard reagent to avoid temperature spikes.
-
Use an Additive: The addition of Cerium(III) chloride (CeCl₃) can mitigate enolization. CeCl₃ forms a more oxophilic and less basic organocerium reagent in situ, which selectively adds to the carbonyl carbon.
Q2: I'm observing a high-molecular-weight impurity that appears to be a dimer of the ketone. How is this formed?
A2: This is likely an aldol-type condensation product. The enolate formed (as described in A1) can act as a nucleophile and attack the carbonyl group of another molecule of cyclobutanone. While less common under Grignard conditions, it can occur if the reaction is allowed to warm significantly or if there is a high concentration of the ketone relative to the Grignard reagent.[6]
Part 2: Conversion of Tertiary Alcohol to Amine
The conversion of 1-(4-fluorophenyl)cyclobutanol to the target amine is often achieved via the Ritter reaction, which proceeds through a carbocation intermediate.[9][10][11]
Q3: My Ritter reaction with acetonitrile is low-yielding, and I'm isolating an alkene byproduct, 1-(4-fluorophenyl)cyclobut-1-ene. Why is this happening?
A3: The Ritter reaction's success hinges on the fate of the tertiary carbocation formed upon protonation and loss of water from the alcohol.
-
Mechanism: In a strong acid (e.g., H₂SO₄, TFA), the alcohol is protonated, and water is eliminated to form a relatively stable tertiary carbocation. This cation is then trapped by the nitrile nitrogen.[9][11][12]
-
Side Reaction (Elimination): The carbocation can also undergo an E1 elimination by losing a proton from an adjacent carbon, leading to the formation of 1-(4-fluorophenyl)cyclobut-1-ene. This pathway competes directly with the desired nitrile addition.
Troubleshooting Protocol:
-
Optimize Acid Strength and Concentration: The choice and amount of acid are critical. Excessively strong or hot acid can favor elimination. Start with a stoichiometric amount of a strong acid like sulfuric acid at a controlled temperature (0°C to room temperature).
-
Increase Nitrile Concentration: Use the nitrile as the solvent or in a large excess. According to Le Châtelier's principle, a high concentration of the nitrile nucleophile will favor the bimolecular trapping of the carbocation over the unimolecular elimination pathway.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of elimination.
Caption: Decision workflow for troubleshooting the Ritter reaction step.
Part 3: Rearrangement Reactions from Carboxylic Acid Precursors
Reactions like the Hofmann, Curtius, or Schmidt rearrangements convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[13] They all proceed through a key isocyanate intermediate.[14][15]
Q4: I am attempting a Curtius or Hofmann rearrangement and observing a significant amount of a symmetrical urea byproduct, N,N'-bis(1-(4-fluorophenyl)cyclobutyl)urea. What is causing this?
A4: This is a classic side reaction for these rearrangements. The isocyanate intermediate is highly electrophilic.
-
Mechanism: The desired reaction involves the hydrolysis of the isocyanate to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine.[13][14]
-
Side Reaction: If the product amine is formed in the presence of unreacted isocyanate, the nucleophilic amine can attack the electrophilic isocyanate. This reaction is often faster than hydrolysis, especially in non-aqueous or low-water conditions, leading to the formation of a stable urea byproduct.
Troubleshooting Protocol:
-
Control the Addition of Water: For the Curtius rearrangement, which can be run in anhydrous conditions to form the isocyanate, ensure the subsequent hydrolysis step is performed by adding the isocyanate solution to a large excess of water or aqueous acid, rather than adding water slowly to the isocyanate.[16]
-
One-Pot Procedures: For reactions like the Hofmann rearrangement, which are run in aqueous base, ensure vigorous stirring and sufficient water to hydrolyze the isocyanate as it forms.[14]
-
Trap the Isocyanate: An alternative strategy is to perform the rearrangement in an alcohol solvent (e.g., t-butanol). The alcohol will trap the isocyanate to form a stable carbamate (e.g., Boc-protected amine), which can be isolated and then deprotected under acidic conditions to cleanly liberate the amine, avoiding the formation of ureas.[15]
| Reaction | Key Intermediate | Common Side Product | Mitigation Strategy |
| Hofmann | Isocyanate | Symmetrical Urea | Ensure sufficient aqueous base; use a modified procedure with a carbamate trap.[17] |
| Curtius | Isocyanate | Symmetrical Urea | Perform rearrangement in an alcohol to form a carbamate; ensure rapid hydrolysis.[18][19] |
| Schmidt | Nitrilium Ion | Tetrazole, Regioisomers | Control acid concentration and temperature; use TFA for cleaner reactions.[20][21] |
| Lossen | Isocyanate | Self-condensation | Use an activated hydroxamic acid derivative to avoid side reactions.[22][23] |
| Caption: Summary of common rearrangement reactions and strategies to mitigate side products. |
FAQs: Purification and Final Product Handling
Q: How do I effectively purify the final amine product from the reaction mixture?
A: The basic nature of the amine is key to its purification.
-
Acid-Base Extraction: After the reaction is complete, quench the mixture and dilute with an organic solvent (e.g., ethyl acetate, DCM). Perform an extraction with aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while neutral organic impurities (like unreacted starting materials or urea byproducts) will remain in the organic layer.
-
Liberation and Isolation: Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2M NaOH, NaHCO₃) until the solution is basic (pH > 10). The free amine will precipitate or can be extracted with a fresh portion of organic solvent.
-
Crystallization of HCl Salt: After extracting the free amine, dry the organic solution (e.g., over Na₂SO₄), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether. The this compound salt will precipitate and can be collected by filtration. This is an excellent final purification step.
Q: What are the key analytical signatures I should look for to confirm my product's identity and purity?
A:
-
¹H NMR: Look for the characteristic aromatic signals of the 4-fluorophenyl group (two doublets or multiplets in the ~7.0-7.4 ppm region). The cyclobutane protons will appear as multiplets in the aliphatic region (~1.5-2.5 ppm). The disappearance of the starting material signals (e.g., the alcohol -OH or amide -NH₂) is crucial.
-
¹³C NMR: Confirm the number of unique carbons. The carbon bearing the amine and phenyl group will be a key quaternary signal.
-
Mass Spectrometry (MS): For the free amine, look for the molecular ion peak [M]+ at m/z = 165.21.[24] For the hydrochloride salt, you will typically observe the peak for the free amine after loss of HCl in the ion source.
-
FT-IR: For the final HCl salt, look for the broad N-H stretching bands of the ammonium salt around 2500-3000 cm⁻¹.
References
- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ritter reaction - Wikipedia [en.wikipedia.org]
- 10. Ritter Reaction [organic-chemistry.org]
- 11. Ritter Reaction | NROChemistry [nrochemistry.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 17. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Curtius Rearrangement [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride
Welcome to the technical support guide for the purification of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this pharmaceutical intermediate. Here, we will address common challenges and provide practical, in-depth solutions to help you achieve the desired purity for your compound.
Introduction: Understanding the Molecule
This compound is a substituted cyclobutanamine derivative often used as a building block in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a polar amine hydrochloride group and a fluorinated aromatic ring, presents a unique set of purification challenges. The hydrochloride salt form generally enhances crystallinity and stability, but its polarity can complicate the removal of certain impurities.[2]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the "why" behind each step, providing a clear understanding of the underlying chemical principles.
Troubleshooting Guide
Recrystallization Issues
Q1: I'm having trouble finding a suitable solvent for the recrystallization of my this compound. What should I be looking for?
A1: The key to a successful recrystallization is identifying a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Given the polar nature of the hydrochloride salt, you should start with polar protic solvents.
Solvent Screening Strategy:
-
Initial Screening: Begin with small-scale solubility tests in solvents like isopropanol (IPA), ethanol, and methanol. Alcohols are often effective for recrystallizing amine hydrochlorides.[4]
-
Solvent Pairs: If a single solvent doesn't provide the desired solubility profile, consider a solvent pair. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a good starting point would be an alcohol/ether or alcohol/alkane system (e.g., IPA/diethyl ether or IPA/hexane).[5][6]
-
Water as a Co-solvent: Due to the salt's hydrophilicity, small amounts of water can be used to aid dissolution in an organic solvent. However, be cautious, as an excess of water can make it difficult to induce crystallization. A technique involving azeotropic removal of water with a solvent like toluene can be employed if the compound is hydrated.[5]
| Solvent/System | Rationale | Expected Outcome |
| Isopropanol (IPA) | Often provides a good balance of solubility for amine hydrochlorides.[6] | Good crystal formation upon cooling. |
| Ethanol | Higher solubility than IPA, which may lead to lower yields.[6] | May require cooling to very low temperatures or the addition of an anti-solvent. |
| Methanol | High solubility, often used in initial synthesis steps.[4] | Generally not ideal for final recrystallization due to high solubility and potential for lower yields. |
| IPA/Diethyl Ether | Ether acts as an anti-solvent, reducing the solubility of the polar salt.[5] | Can induce precipitation/crystallization if the compound is too soluble in pure IPA. |
Q2: My compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a cold bath. This gives the molecules more time to orient themselves into a crystal lattice.[3]
-
Use a Higher Volume of Solvent: Oiling out can occur if the solution is too concentrated. Add more hot solvent to fully dissolve the oil, then cool slowly.
-
Change Solvents: Switch to a lower-boiling point solvent system.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[4]
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[4]
Chromatographic Purification Challenges
Q3: I'm trying to purify my compound using normal-phase silica gel chromatography, but I'm seeing significant peak tailing and poor recovery. Why is this happening?
A3: The basic amine functionality of your compound interacts strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to irreversible adsorption, resulting in peak tailing and loss of material on the column.[7]
Solutions for Normal-Phase Chromatography:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[7]
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1%.
-
Ammonia: A solution of ammonia in methanol can also be effective.
-
-
Alternative Stationary Phases:
Q4: Would reversed-phase chromatography be a better option for my compound?
A4: Reversed-phase chromatography can be an excellent choice for purifying polar, ionizable compounds like this compound.[7]
Considerations for Reversed-Phase Chromatography:
-
pH of the Mobile Phase: The retention of basic compounds on a C18 column is highly dependent on the pH of the mobile phase.
-
Low pH (e.g., with 0.1% TFA or formic acid): At low pH, the amine will be protonated. This can lead to good solubility in the aqueous mobile phase but may require a highly aqueous eluent for elution.
-
High pH (e.g., with 0.1% TEA or ammonium hydroxide): At a higher pH, the amine will be in its free base form, making it more hydrophobic and increasing its retention on the C18 column. This often leads to better separation from polar impurities.[7]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that have little retention in reversed-phase, HILIC is a valuable technique. In HILIC, a polar stationary phase (like silica or an amine-bonded phase) is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong eluting solvent.[9]
Experimental Workflow: Purification Strategy
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q5: My final product has a slight color. How can I remove colored impurities?
A5: A common method to remove colored impurities is to treat a solution of your compound with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration.[6]
Protocol for Decolorization with Activated Charcoal:
-
Dissolve your crude product in a suitable hot solvent (e.g., during recrystallization).
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization of the decolorized solution.
Q6: How can I be sure that my final product is the hydrochloride salt and not the free base?
A6: There are several analytical techniques to confirm the salt form:
-
pH Measurement: A solution of the hydrochloride salt in water will be acidic.
-
NMR Spectroscopy: The proton signals adjacent to the amine group will show a downfield shift in the hydrochloride salt compared to the free base due to the electron-withdrawing effect of the ammonium group.
-
FTIR Spectroscopy: The N-H stretch of the ammonium salt will appear as a broad band in the region of 2400-3200 cm⁻¹, which is distinct from the sharper N-H stretches of the free amine.
-
Elemental Analysis: This will provide the elemental composition of your compound, which can be used to confirm the presence of chlorine.
Q7: What are the likely impurities I might encounter?
A7: Impurities can arise from the starting materials, by-products of the synthesis, or degradation.[10]
Potential Impurity Profile:
Caption: Potential impurities in the synthesis of the target compound.
Q8: What is the best way to dry my final product?
A8: After filtration, the crystalline product should be dried to remove residual solvents.[11] Vacuum drying at a slightly elevated temperature (e.g., 40-50 °C) is a common and effective method. The use of a desiccant like phosphorus pentoxide or anhydrous calcium sulfate in the vacuum oven can further aid in removing trace amounts of water.
References
- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 3. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. shyzchem.com [shyzchem.com]
Technical Support Center: Stability of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride in Solution
Welcome to the technical support center for 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity and reproducibility of your experiments.
This resource provides troubleshooting guidance and frequently asked questions in a user-friendly format. The information herein is based on established principles of pharmaceutical stability testing and the known behavior of related chemical structures, as specific degradation studies on this compound are not extensively published.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your research.
Issue 1: I am observing a decrease in the concentration of my stock solution over time. What are the potential causes and how can I mitigate this?
A decline in the concentration of your this compound stock solution is a common indicator of degradation. The primary factors influencing the stability of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents.
Potential Causes and Explanations:
-
Hydrolysis: The amine functional group can be susceptible to hydrolysis, particularly at non-neutral pH values. While the hydrochloride salt form generally imparts good aqueous solubility and initial stability, prolonged exposure to acidic or basic conditions can promote degradation. The cyclobutane ring, although generally stable, can be prone to cleavage under harsh acidic or basic conditions.
-
Oxidation: Primary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in your solvent or reagents.[1] This can lead to the formation of various degradation products and a decrease in the parent compound concentration.
-
Photodegradation: Aromatic compounds, especially those with amine substituents, can be sensitive to light, particularly UV radiation.[1][2] Exposure to ambient laboratory light or other light sources can induce photochemical reactions, leading to degradation.
-
Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities (e.g., peroxides in older ethers) that can react with the amine.
Troubleshooting and Mitigation Strategies:
-
pH Control:
-
Recommendation: Prepare stock solutions in a buffered system, ideally within a pH range of 3-5, where many amine salts exhibit good stability.[3] Avoid highly acidic or alkaline conditions for long-term storage.
-
Verification: Regularly monitor the pH of your stock solutions, as it can change over time due to degradation or absorption of atmospheric CO2.
-
-
Temperature Management:
-
Recommendation: Store stock solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Best Practice: Aliquot your stock solution into smaller, single-use vials to minimize the number of times the main stock is warmed to room temperature.
-
-
Light Protection:
-
Recommendation: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]
-
Experimental Consideration: When conducting experiments, minimize the exposure of your solutions to direct light.
-
-
Solvent Quality:
-
Recommendation: Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are fresh and have been tested for peroxides.
-
Issue 2: My HPLC analysis shows unexpected peaks that are increasing over time. What could these be and how can I identify them?
The appearance and growth of new peaks in your HPLC chromatogram are strong evidence of degradation. Based on the structure of this compound, several degradation pathways can be hypothesized.
Potential Degradation Pathways and Products:
-
Oxidative Degradation: The primary amine is a likely site for oxidation. Potential products could include the corresponding imine, oxime, or further degradation to smaller molecules.
-
Hydrolytic Cleavage: Under harsh pH conditions, the cyclobutane ring could potentially undergo ring-opening reactions.
-
Photolytic Degradation: UV exposure could lead to radical-mediated reactions, potentially affecting the aromatic ring or the amine group.
Workflow for Degradation Product Analysis:
Caption: Workflow for the identification of unknown degradation products.
Step-by-Step Protocol for Forced Degradation Studies:
Forced degradation studies are a systematic way to intentionally degrade a sample to generate the likely degradation products and validate the stability-indicating nature of your analytical method.[2][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60-80°C for 24-48 hours, protected from light and moisture.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, alongside a control sample (unstressed stock solution).
-
-
Peak Identification:
-
Use a diode array detector (DAD) or photodiode array (PDA) detector in your HPLC system to obtain UV spectra of the parent compound and the new peaks. This can help in determining if the degradants share a similar chromophore.
-
For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the mass-to-charge ratio (m/z) of the degradation products, providing clues to their molecular formula.[1][6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A: For aqueous solutions, purified water (e.g., Milli-Q or equivalent) is suitable. For organic stock solutions, methanol and ethanol are good choices due to the compound's solubility.[1] Always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
-
-
Q2: What is the optimal pH range for storing aqueous solutions of this compound?
-
A: While specific studies on this compound are not available, for primary amine hydrochloride salts, a slightly acidic pH range of 3-5 is generally recommended to maintain stability by keeping the amine protonated and less susceptible to certain degradation pathways.[3]
-
-
Q3: How should I handle and store the solid form of this compound?
-
A: The solid hydrochloride salt is generally more stable than the free base. It should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated.
-
-
Q4: Can I expect any stability issues when using this compound in cell culture media?
-
A: Yes, cell culture media are complex aqueous solutions typically buffered around physiological pH (~7.4) and incubated at 37°C. These conditions can promote hydrolysis and oxidation over time. It is advisable to prepare fresh solutions in media for each experiment or conduct a short-term stability study in your specific medium to understand its degradation profile.
-
-
Q5: Are there any known incompatibilities with common excipients?
-
A: Primary amines can be incompatible with certain excipients, such as reducing sugars (e.g., lactose), which can lead to Maillard reactions. While this is more of a concern in solid dosage forms, it is a factor to consider in complex formulations.
-
Summary of Recommended Storage Conditions for Solutions
| Condition | Short-Term Storage (up to 1 week) | Long-Term Storage (> 1 week) |
| Temperature | 2-8°C | -20°C or -80°C |
| pH (Aqueous) | 3-5 (buffered) | 3-5 (buffered) |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| Atmosphere | Normal | Consider inert gas (e.g., argon) for highly sensitive applications |
By following these guidelines and employing a proactive approach to monitoring the stability of your this compound solutions, you can enhance the reliability and accuracy of your experimental results.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijrpp.com [ijrpp.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Welcome to the technical support guide for the crystallization of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1216658-90-0). This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common and complex challenges encountered during the purification of this compound. The guidance provided herein is rooted in established principles of physical organic chemistry and crystallization science to ensure robust, reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that are frequently encountered during the crystallization of amine hydrochloride salts.
Q1: What is the ideal starting solvent for crystallizing this compound?
A1: The choice of solvent is the most critical parameter in crystallization. For amine hydrochlorides, polar protic solvents are typically the best starting point. Isopropanol (IPA) is often an excellent choice because it tends to provide a good balance between dissolving the compound at elevated temperatures and affording low solubility at cooler temperatures, which is crucial for high recovery.[1] Ethanol can also be effective, though many hydrochloride salts exhibit higher solubility in it, potentially leading to lower yields.[1] A solvent is considered suitable if it dissolves the solute in a near-boiling state but allows it to crystallize upon slow cooling.[2]
Q2: My final product is sticky or appears as an oil instead of a crystalline solid. What is the primary cause?
A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the supersaturated solution as a liquid phase rather than a solid crystal lattice. The most common causes are:
-
Excessive Supersaturation: The solution was cooled too rapidly, or the concentration of the solute is too high.
-
Presence of Impurities: Impurities can create a eutectic mixture, depressing the melting point of the solute below the temperature of the solution.
-
Inappropriate Solvent: The boiling point of the solvent may be too high, causing the solute to "melt" in the solution before it can crystallize.
The solution is to reheat the mixture to redissolve the oil, add a small amount of additional solvent (5-10% volume) to reduce the saturation level, and allow it to cool much more slowly.
Q3: My crystallization yield is consistently low. How can I improve it?
A3: Low yield is a common and frustrating issue. The key is to maximize the difference in solubility between the hot and cold solvent.[2] The primary culprits of low yield are:
-
Using excessive solvent: The most frequent error is adding too much solvent to dissolve the crude material. Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[2]
-
Incomplete cooling: Ensure the solution is cooled to room temperature slowly and then chilled further in an ice-water bath (0-5 °C) for at least 30-60 minutes to maximize precipitation.
-
Premature filtration: Filtering the crystals while the solution is still warm will leave a significant amount of product dissolved in the mother liquor.
-
Washing with warm solvent: The crystals should only be washed with a minimal amount of ice-cold solvent to remove surface impurities without redissolving the product.[2]
Q4: What are the most critical process parameters that control the final crystal quality and particle size?
A4: Beyond solvent choice, the control of supersaturation is paramount, as it governs both nucleation (the birth of new crystals) and crystal growth.[3] The key parameters are:
-
Cooling Rate: Slow cooling is essential. It keeps the level of supersaturation low, which favors crystal growth over rapid nucleation. This results in larger, more well-defined crystals with higher purity, as impurities are less likely to be trapped in a fast-forming lattice.
-
Agitation: Gentle stirring can promote homogeneity in temperature and concentration, but vigorous agitation can lead to secondary nucleation, resulting in a smaller particle size distribution.
-
Purity of Starting Material: Trace impurities can inhibit or alter crystal growth, sometimes leading to undesirable crystal forms (polymorphs) or preventing crystallization altogether.[3]
Section 2: Detailed Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving specific experimental issues.
Problem 1: The compound will not fully dissolve in the near-boiling solvent.
-
Potential Cause 1: Insufficient solvent volume.
-
Solution: Add small, incremental portions (2-5% of the current volume) of the near-boiling solvent until the solute fully dissolves.[1] Avoid adding a large excess, as this will reduce your final yield.
-
-
Potential Cause 2: The presence of insoluble impurities.
-
Solution: If a small amount of material remains undissolved after adding a reasonable excess of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the impurity before allowing the clear filtrate to cool and crystallize.[4]
-
-
Potential Cause 3: The chosen solvent has poor solvating power for this specific compound.
-
Solution: If a very large volume of solvent is required, it is not an ideal choice. Re-evaluate your solvent selection by performing small-scale solubility tests. Refer to the solvent selection table below.
-
Problem 2: No crystals form, even after the solution has cooled completely.
-
Potential Cause 1: The solution is not sufficiently saturated.
-
Solution 1 (Preferred): Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent. Allow the solution to cool again.
-
Solution 2 (Induce Nucleation): If the solution is believed to be supersaturated, induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Solution 3 (Seeding): If available, add a single, tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for crystal growth.[5]
-
-
Potential Cause 2: The presence of soluble impurities inhibiting nucleation.
-
Solution: If induction methods fail, the material may require further purification (e.g., column chromatography) before a successful crystallization can be achieved.
-
Problem 3: The product crystallizes as very fine needles or powder, which is difficult to filter and may have lower purity.
-
Potential Cause 1: The solution was cooled too quickly.
-
Solution: Rapid cooling dramatically increases supersaturation, favoring nucleation over growth.[3] Repeat the crystallization, ensuring the solution cools slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
-
Potential Cause 2: The solution was disturbed or agitated during the cooling phase.
-
Solution: Allow the flask to cool completely undisturbed. Agitation can cause secondary nucleation, leading to a large number of small crystals.[4]
-
Problem 4: The final product appears discolored.
-
Potential Cause 1: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal via hot gravity filtration and then allow the decolorized filtrate to cool.[2] Be aware that charcoal can also adsorb some of your product, slightly reducing the yield.
-
Problem 5: Analytical data (e.g., DSC, XRPD) suggests the presence of multiple crystal forms (polymorphism).
-
Potential Cause 1: Inconsistent crystallization conditions.
-
Solution: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in drug development as it affects properties like solubility and stability.[5][6] To ensure a consistent polymorphic form, strictly control all crystallization parameters: solvent system, cooling rate, agitation, and final temperature.
-
-
Potential Cause 2: Solvent-mediated transformation.
-
Solution: The presence of certain solvents can favor the formation of a specific polymorph or a solvate. Thoroughly dry the final product under vacuum to remove any residual solvent, which could cause a transformation over time. Characterize the solid form after any change in the crystallization protocol.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add a small volume of isopropanol. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue to add small portions of hot isopropanol until the solid has just fully dissolved. Note that using the minimum amount of solvent is critical for a good yield.[2]
-
(Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to rinse away the residual mother liquor.
-
Drying: Dry the crystals under high vacuum to a constant weight to remove all traces of solvent.
Section 4: Data & Visualization
Table 1: Solvent Selection Guide for Crystallization
| Solvent | Suitability for Amine HCl | Key Considerations & Rationale |
| Isopropanol (IPA) | Excellent | Often provides an ideal solubility curve (high solubility when hot, low when cold). A common and reliable choice for amine hydrochlorides.[1] |
| Ethanol (EtOH) | Good | Generally a good solvent, but the compound may have higher solubility in cold EtOH compared to IPA, potentially leading to lower yields.[1] |
| Methanol (MeOH) | Poor | Typically too strong a solvent; solubility is often high even at low temperatures, resulting in very poor recovery. |
| Water | Fair | As a hydrochloride salt, the compound is likely soluble in water.[7] Can be used, but "oiling out" is a risk. Often better as a co-solvent. |
| Acetone | Poor (as primary) | Generally not polar enough to dissolve the salt form effectively at high temperatures. Can be useful as an anti-solvent. |
| IPA / Heptane | Excellent (Anti-Solvent) | Dissolve the compound in a minimum of hot IPA, then slowly add heptane (an anti-solvent) until turbidity persists. This method can be very effective for inducing crystallization. |
Diagram 1: Troubleshooting Workflow for "Oiling Out"
This diagram outlines the decision-making process when a sample oils out instead of crystallizing.
Caption: Decision workflow for resolving product "oiling out" during crystallization.
References
Technical Support Center: Optimizing Reductive Amination of 4-Fluorophenyl Cyclobutanone
Welcome to the technical support center for the reductive amination of 4-fluorophenyl cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of your target amine. Drawing upon established principles of organic synthesis and extensive field experience, this document will explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Understanding the Reaction: A Mechanistic Overview
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of 4-fluorophenyl cyclobutanone. This is followed by dehydration to form a transient imine or, under acidic conditions, an iminium ion intermediate.[4][5]
-
Reduction: The imine or iminium ion is then reduced in situ by a selective reducing agent to yield the final amine product.
The choice of reagents and reaction conditions is critical to favor the formation of the desired amine while minimizing side reactions.[2][6]
Diagram of the Reductive Amination Workflow
Caption: General workflow for the reductive amination of 4-fluorophenyl cyclobutanone.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the reductive amination of 4-fluorophenyl cyclobutanone.
Q1: What is the best reducing agent for this reaction?
A1: For the reductive amination of ketones like 4-fluorophenyl cyclobutanone, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[6][7][8] Its mild and selective nature allows for the reduction of the iminium ion intermediate in preference to the starting ketone, which is a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[1][2][9] STAB is particularly effective in aprotic solvents and can be used in a one-pot procedure.[1]
Q2: Which solvent should I use?
A2: The most commonly employed and effective solvents for reductive aminations using STAB are chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM).[7][8] Tetrahydrofuran (THF) is also a viable option.[6][7] These aprotic solvents are compatible with the reducing agent and facilitate the formation of the imine intermediate.[1] While greener solvent alternatives like ethyl acetate have been explored, DCE often provides more consistent results.[10]
Q3: Do I need to add an acid catalyst?
A3: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), is often beneficial, particularly for ketone substrates.[7][8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine to form the imine.[4] Typically, 1-2 molar equivalents of acetic acid are sufficient.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common TLC visualization technique is to use a potassium permanganate stain, which will show the consumption of the starting materials and the appearance of the amine product. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
III. Troubleshooting Guide
This section provides solutions to common problems that may arise during the reductive amination of 4-fluorophenyl cyclobutanone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the desired amine. | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Sterically hindered amine. | 1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[7][8] Consider pre-forming the imine by stirring the ketone and amine together for a period before adding the reducing agent.[9] The use of a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine.[4] 2. Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. 3. For sterically demanding amines, longer reaction times or elevated temperatures may be necessary. |
| Significant amount of 4-fluorophenyl cyclobutanol side product. | The reducing agent is reducing the starting ketone. | This is more common with less selective reducing agents like sodium borohydride.[2] If using STAB, this side reaction is less likely but can occur if the imine formation is slow. Ensure the amine is present in a slight excess (1.1-1.2 equivalents) to favor imine formation. |
| Formation of dialkylated amine byproduct (for primary amines). | The product primary amine is reacting with another molecule of the ketone. | Use a slight excess of the primary amine (1.1-1.5 equivalents) to outcompete the product amine for the ketone. Alternatively, a stepwise procedure can be employed where the imine is formed first, followed by the addition of the reducing agent.[7] |
| Incomplete reaction, with starting material and imine present. | Insufficient reducing agent or reaction time. | Increase the equivalents of sodium triacetoxyborohydride to 1.5-2.0 equivalents.[6] Allow the reaction to stir for a longer period (e.g., overnight) at room temperature. |
Troubleshooting Decision Tree
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Preventing degradation of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride during storage
Technical Support Center: 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Introduction: this compound is a key building block in modern medicinal chemistry, valued for its role in creating sp³-rich structures that can enhance the metabolic stability and binding affinity of drug candidates.[1] The integrity of this starting material is paramount to ensure the reproducibility of synthetic routes and the purity of final compounds. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent its degradation during storage, ensuring the highest quality material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
The optimal storage conditions are designed to mitigate the primary environmental factors that induce chemical degradation: temperature, moisture, light, and atmospheric oxygen.
Causality: As an amine hydrochloride salt, the compound is a crystalline solid.[2] Low temperatures reduce the kinetic energy of molecules, slowing down all potential degradation reactions.[3] Protection from moisture is critical as many amine salts are hygroscopic, and absorbed water can initiate hydrolysis.[4][5] Similarly, UV light can provide the activation energy for photolytic cleavage, while oxygen can act as a reagent in oxidative degradation pathways.[3][6][7]
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of all chemical reactions. Some suppliers use cold-chain transport for this reason.[8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the amine group. For short-term storage, a tightly sealed container is sufficient. |
| Humidity | Dry/Desiccated | Prevents hygroscopic moisture absorption, which can lead to physical clumping and create a medium for hydrolytic degradation.[4] |
| Light | Amber vial or dark location | The fluorophenyl moiety can be susceptible to photolytic degradation. Protection from light, especially UV, is crucial.[3] |
| Container | Tightly sealed, non-reactive glass | Prevents exposure to moisture and air. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.[4] |
Q2: How does the hydrochloride salt form contribute to the compound's stability?
The formation of a hydrochloride salt is a common strategy to enhance the stability and handling of amines. The free amine (1-(4-fluorophenyl)cyclobutanamine) has a lone pair of electrons on the nitrogen atom, making it a reactive nucleophile and base.
By reacting the amine with hydrochloric acid, this lone pair forms a coordinate bond with a proton (H⁺), resulting in a positively charged ammonium cation ([R-NH₃]⁺) and a chloride anion (Cl⁻).[9][10] This has two primary benefits:
-
Reduces Reactivity: The protonated amine is no longer nucleophilic, significantly reducing its susceptibility to reactions like oxidation and acylation.
-
Increases Physical Stability: The resulting salt is a stable, crystalline solid with a higher melting point and lower volatility compared to the often-oily and odorous free amine.[11]
However, it is crucial to remember that this is a reversible equilibrium. Exposure to basic conditions will deprotonate the ammonium ion, regenerating the more reactive free amine.
Q3: What are the most likely chemical degradation pathways I should be aware of?
Understanding the potential degradation pathways is fundamental to preventing them. For this molecule, the primary risks are oxidation, photolysis, and, under certain conditions, hydrolysis.[6][7]
-
Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other related impurities.[7] This process is often accelerated by the presence of trace metal ions and exposure to air.
-
Photolysis: Aromatic compounds, especially those with heteroatom substituents like fluorine, can absorb UV light. This energy can lead to bond cleavage, potentially affecting the C-F or C-N bonds or promoting reactions with atmospheric components.[12]
-
Hydrolysis: While generally stable, the hydrochloride salt can be compromised by excessive moisture, especially if contaminants that alter the local pH are present. The cyclobutylamine structure itself shows good hydrolytic stability, which is one of its advantages in drug design.[13][14]
Caption: Key environmental stressors and their corresponding degradation pathways.
Troubleshooting Guide
This section addresses specific issues that may arise, providing a logical workflow to diagnose and resolve problems related to compound stability.
Problem: My reaction yield is low or my bioassay results are inconsistent.
Inconsistent results are often the first sign of reagent degradation. Before re-optimizing your experiment, it is critical to verify the integrity of your starting material.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: The solid material has turned yellow and/or is clumping together.
-
Observation: The material, which should be a white crystalline solid, now has a yellow or brown tint.
-
Probable Cause: Discoloration is a strong indicator of oxidative or photolytic degradation. These reactions often produce chromophores (colored compounds) as byproducts.
-
Recommended Action:
-
Immediately quarantine the affected vial to prevent its use in further experiments.
-
Label it clearly as "Suspected Degradation."
-
Perform a purity analysis via HPLC (see Protocol 2) to confirm the presence of degradation products.
-
If degradation is confirmed, dispose of the material according to your institution's safety guidelines and procure a new batch. Review storage procedures to identify the cause (e.g., exposure to light, improper sealing).
-
-
Observation: The once free-flowing powder is now clumpy or has formed a solid mass.
-
Probable Cause: This is a classic sign of hygroscopicity, where the material has absorbed significant moisture from the atmosphere.[5]
-
Recommended Action:
-
The presence of water significantly increases the risk of hydrolysis. The material should be considered compromised.
-
Confirm degradation and purity loss with an analytical method.
-
Discard the material if purity is compromised. In the future, ensure the container is sealed tightly, stored in a desiccator, and allowed to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Experimental Protocols
Protocol 1: Standard Operating Procedure (SOP) for Storage and Handling
-
Receiving: Upon receipt, immediately inspect the container for an intact seal. Note the date of receipt directly on the label.
-
Initial Storage: Place the sealed container inside a secondary container (e.g., a small box) and store it in a designated 2–8°C refrigerator that is protected from light.
-
Weighing for Use:
-
Remove the container from the refrigerator and place it in a desiccator at room temperature.
-
Allow at least 30 minutes for the container to equilibrate to ambient temperature. This prevents atmospheric moisture from condensing on the cold powder when opened.
-
Quickly weigh the desired amount of material in a low-humidity environment if possible.
-
Tightly reseal the container lid, wrapping the lid-bottle interface with paraffin film for extra protection.
-
Purge the container headspace with an inert gas (argon or nitrogen) before sealing for maximum protection.
-
-
Return to Storage: Promptly return the sealed container to its 2–8°C, dark storage location.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a baseline for assessing the purity of the compound and detecting potential degradation products.
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 0.2 mg/mL solution in a 50:50 water/acetonitrile mixture.
-
Analysis: A pure sample should show a single major peak. The appearance of new peaks, especially earlier-eluting (more polar) ones, suggests the formation of degradation products. Purity can be calculated using the area percent method.
Protocol 3: Forced Degradation (Stress Testing) Methodology
Forced degradation studies are essential for understanding potential degradation pathways and validating that your analytical methods can detect degradants.[15][16]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in 50:50 water/acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.[6]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.[7]
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a broad-spectrum light source (with UV and visible output) for 24 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze using the HPLC method in Protocol 2. Compare the chromatograms to a non-stressed control to identify degradation products.
Table 2: Interpreting Forced Degradation Results
| Stress Condition | Expected Degradation Pathway | Potential Products | Analytical Signature (HPLC) |
| 0.1 N HCl, 60°C | Acid Hydrolysis | Generally low degradation expected | Minimal change from control |
| 0.1 N NaOH, RT | Base Hydrolysis | Deprotonation to free amine | Potential for new peaks if free amine is unstable |
| 3% H₂O₂, RT | Oxidation | N-oxide, hydroxylamine | New, more polar peaks eluting earlier than parent |
| 70°C (Solid) | Thermolysis | Various decomposition products | Multiple small peaks, loss of main peak area |
| Light Exposure | Photolysis | Ring-opened or C-F/C-N cleaved products | New peaks, potential for broad, unresolved humps |
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Characterization of unexpected byproducts in 1-(4-Fluorophenyl)cyclobutan-1-amine synthesis
Answering the call of complex organic synthesis, this Technical Support Center guide, curated by a Senior Application Scientist, delves into the nuanced challenges of synthesizing 1-(4-Fluorophenyl)cyclobutan-1-amine. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, mechanistic explanations, and practical protocols to navigate the common pitfalls and unexpected byproducts encountered in this specific synthesis.
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine
Introduction:
The synthesis of 1-(4-fluorophenyl)cyclobutan-1-amine, a key building block in medicinal chemistry, often proceeds via multi-step pathways, most commonly involving a Ritter reaction or the reduction of a nitrile intermediate. While theoretically straightforward, these routes are frequently plagued by the formation of unexpected and often difficult-to-separate byproducts. This guide provides a structured, question-and-answer-based approach to identify, characterize, and mitigate the formation of these impurities, ensuring higher yield and purity of the final product.
Part 1: Troubleshooting Common Synthetic Pathways & Byproducts
A prevalent and effective method for synthesizing the target amine involves the acid-catalyzed reaction of 1-(4-fluorophenyl)cyclobutan-1-ol with a nitrile, followed by hydrolysis of the resulting amide—a classic Ritter reaction.[1][2] This section focuses on troubleshooting this specific pathway.
Caption: Main Ritter reaction pathway versus the competing dehydration side reaction.
Q1: My reaction yields a significant amount of a non-polar impurity with a mass of 148.19 g/mol . What is it and how can I prevent its formation?
A1: Identification and Mitigation of the Alkene Byproduct
This highly probable byproduct is 1-(4-fluorophenyl)cyclobut-1-ene .
-
Causality: The Ritter reaction is initiated by the formation of a tertiary carbocation from the starting alcohol under strong acidic conditions.[3][4] This carbocation is a key intermediate that can either be trapped by the nitrile (the desired reaction) or undergo an E1 elimination reaction by losing a proton, leading to the formation of a stable, conjugated alkene.[3] The high temperatures often used to drive the Ritter reaction can favor this elimination pathway.
-
Troubleshooting & Prevention:
-
Temperature Control: Lower the reaction temperature. While this may slow down the rate of the Ritter reaction, it will disproportionately decrease the rate of the competing elimination reaction. Run the reaction at the lowest temperature that still allows for reasonable conversion to the amide intermediate.
-
Choice of Acid: While strong acids like sulfuric acid are standard, consider using an acid system that minimizes dehydration. For example, using a mixture of acetic acid and a catalytic amount of a stronger acid might provide a less dehydrating environment.
-
Nitrile Concentration: Use the nitrile as the solvent or in a large excess. According to Le Châtelier's principle, a high concentration of the nitrile nucleophile will favor the forward reaction towards the nitrilium ion, outcompeting the unimolecular elimination pathway.[2]
-
Q2: My final product is contaminated with a more polar impurity (Molecular Weight: 207.24 g/mol ) that is difficult to remove. What is this impurity?
A2: Identification and Management of the Amide Intermediate
This common impurity is the unhydrolyzed intermediate, N-(1-(4-fluorophenyl)cyclobutyl)acetamide (assuming acetonitrile was used in the Ritter step).
-
Causality: The Ritter reaction produces an N-alkyl amide, which must then be hydrolyzed to yield the desired primary amine.[1] Amide hydrolysis, whether acid or base-catalyzed, is a reversible equilibrium-driven process and can be sluggish.[5][6] Incomplete hydrolysis is a very common source of this byproduct.
-
Troubleshooting & Prevention:
-
Force the Equilibrium: During the hydrolysis step, ensure conditions are sufficient to drive the reaction to completion. This typically involves using a significant excess of water and heating for an extended period.
-
Optimize pH: For acid-catalyzed hydrolysis, use a strong acid like HCl or H2SO4 at a concentration of 6-12 M. For base-catalyzed hydrolysis, a strong base like NaOH or KOH in a refluxing aqueous or alcoholic solution is effective.[6] The choice may depend on the stability of your product at high or low pH.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before proceeding with the work-up.[7]
-
| Common Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause | Mitigation Strategy |
| 1-(4-Fluorophenyl)cyclobut-1-ene | C₁₀H₉F | 148.18 | Carbocation elimination | Lower reaction temperature, increase nitrile concentration. |
| N-(1-(4-fluorophenyl)cyclobutyl)acetamide | C₁₂H₁₄FNO | 207.24 | Incomplete amide hydrolysis | Extend hydrolysis time/temperature, use stronger acid/base. |
| Unreacted Starting Alcohol | C₁₀H₁₁FO | 166.19 | Incomplete reaction | Ensure sufficient acid catalyst and reaction time. |
Part 2: FAQs for Synthesis & Analysis
This section addresses specific, frequently asked questions that arise during the synthesis and analysis workflow.
Q3: I am using a Grignard reaction with 4-fluorophenylmagnesium bromide and cyclobutanone to synthesize the alcohol precursor. My yields are low and I see a lot of biphenyl. Why?
A3: The formation of 4,4'-difluorobiphenyl is a classic side reaction in Grignard reagent formation, resulting from Wurtz-type coupling. This is often caused by:
-
High Local Concentration: Adding the 4-fluorobromobenzene too quickly to the magnesium turnings. The solution is to add the aryl halide slowly and with vigorous stirring to maintain a low concentration.[7]
-
High Temperature: Overheating during the Grignard formation can promote coupling. Maintain a gentle reflux.
-
Poor Quality Magnesium: Ensure magnesium turnings are fresh and activated. You can activate them with a small crystal of iodine or 1,2-dibromoethane.[7]
Grignard reagents are also potent bases and will be quenched by any protic source, including atmospheric moisture or wet solvents/glassware. Always use flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Q4: What is the best analytical workflow to identify an unknown byproduct?
A4: A systematic approach is crucial. The goal is to separate the impurity and gather structural information.[10]
Caption: A systematic workflow for the isolation and characterization of unknown synthesis byproducts.
Q5: Can I use a different nitrile for the Ritter reaction?
A5: Yes, a wide range of nitriles can be used in the Ritter reaction.[1] Using acetonitrile (CH₃CN) results in the N-acetyl amide intermediate, which is commonly used. Using hydrogen cyanide (HCN) or a surrogate like trimethylsilyl cyanide (TMSCN) would yield an N-formyl amide, which can also be hydrolyzed to the primary amine.[2] The choice of nitrile can sometimes influence reaction rates and the ease of the subsequent hydrolysis step.
Part 3: Key Experimental Protocols
Protocol 1: General HPLC-MS Method for In-Process Control and Impurity Profiling
This protocol provides a starting point for analyzing the reaction mixture to identify the product and key byproducts.[11]
-
Sample Preparation: Quench a small aliquot (~10 µL) of the reaction mixture in 1 mL of a 50:50 water:acetonitrile solution. If the reaction is strongly acidic or basic, neutralize the sample carefully. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV/Vis Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 10% B, hold for 1 minute. Ramp to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to 10% B and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Monitor at multiple wavelengths (e.g., 210 nm, 254 nm).
-
Operate the MS in positive ESI mode, scanning a mass range of m/z 100-500.
-
Correlate peaks in the UV chromatogram with their corresponding mass spectra to identify the molecular weights of the product and impurities.[12]
-
Protocol 2: Purification via Flash Column Chromatography
This protocol is for isolating byproducts, such as the N-acetyl amide intermediate, for further characterization.
-
Sample Preparation: After work-up, concentrate the crude product onto a small amount of silica gel to create a dry load.
-
Column Setup: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system. A good starting point for this class of compounds is a hexane/ethyl acetate gradient.
-
Elution:
-
Load the sample onto the top of the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate).
-
The non-polar alkene byproduct will elute first, followed by the target amine, and finally the more polar amide byproduct.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure compounds. Combine the relevant fractions and remove the solvent under reduced pressure.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Cyclobutane Amine
In the landscape of neuropharmacology, the quest for novel chemical entities with therapeutic potential in mood disorders remains a paramount objective. The compound 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride has emerged as a molecule of interest, primarily due to its structural motifs—a fluorophenyl group and a cyclobutane amine—which are present in various centrally acting agents. While its specific biological targets are yet to be fully elucidated, its chemical architecture suggests a plausible interaction with monoamine transporters, key regulators of neurotransmitter signaling implicated in the pathophysiology of depression and anxiety.[1]
This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound. We will operate under the central hypothesis that this compound functions as a monoamine reuptake inhibitor. To establish a clear benchmark for its potential efficacy and selectivity, we will conduct a head-to-head comparison with Fluoxetine, a well-characterized and widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).[2]
Our approach is rooted in a multi-tiered validation process, encompassing in vitro target engagement and functional activity assays, in vivo behavioral models to assess antidepressant-like effects, and crucial in vitro safety profiling to anticipate potential liabilities. Each experimental choice is rationalized to provide a holistic understanding of the compound's pharmacological profile.
The Monoamine Hypothesis and Our Investigative Pathway
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[3] Monoamine transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4] Inhibition of these transporters increases the synaptic availability of monoamines, a primary mechanism of action for many antidepressant medications.[5]
Our investigation into this compound is therefore designed to dissect its affinity and functional activity at these key transporters.
Figure 1: Monoamine Reuptake Inhibition at the Synapse.
Part 1: In Vitro Characterization - From Binding to Function
The initial phase of our investigation focuses on quantifying the interaction of this compound with its hypothesized molecular targets in a controlled, cell-free or cell-based environment. This allows for a precise determination of binding affinity and functional potency.
Primary Target Engagement: Radioligand Binding Assays
The principle behind radioligand binding assays is to measure the direct interaction of a compound with its target protein.[6] We will utilize membranes from cells recombinantly expressing the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. A radiolabeled ligand with known high affinity for each transporter will be competed off by increasing concentrations of our test compounds.
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing either hSERT, hNET, or hDAT.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
-
Assay Setup (96-well format):
-
Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd, and the cell membrane suspension.[7]
-
Non-specific Binding: Add a high concentration of a known non-radioactive inhibitor (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT) to saturate all specific binding sites, in addition to the radioligand and membranes.[6]
-
Competitive Binding: Add varying concentrations of this compound or Fluoxetine, the radioligand, and the membrane suspension.
-
-
Incubation and Filtration:
-
Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature, depending on the transporter).[8]
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Functional Activity: Neurotransmitter Uptake Assays
While binding assays confirm target engagement, they do not directly measure the functional consequence of that interaction. Neurotransmitter uptake assays provide this crucial information by quantifying the inhibition of the transporter's primary function—clearing neurotransmitters from the extracellular space.[9] For higher throughput, we will employ a fluorescent-based assay.
-
Cell Plating:
-
Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96- or 384-well black, clear-bottom plates.
-
Culture the cells until they form a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HEPES-buffered solution).[7]
-
Add varying concentrations of this compound or Fluoxetine to the wells.
-
Include control wells with assay buffer only (100% uptake) and wells with a known potent inhibitor (e.g., Paroxetine for SERT) for determining non-specific uptake.
-
Add a fluorescent substrate that is a substrate for the monoamine transporters.
-
Incubate the plate for a predetermined time at 37°C.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a bottom-read fluorescence plate reader. A masking dye can be used to quench extracellular fluorescence, improving the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the non-specific uptake signal from all other wells.
-
Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the transporter function) using non-linear regression.
-
Comparative In Vitro Data Summary
The following table presents hypothetical data from the in vitro assays, illustrating a potential pharmacological profile for our test compound compared to Fluoxetine.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 15 | 250 | 800 | 25 | 450 | 1200 |
| Fluoxetine | 1.5 | 300 | 1500 | 2.5 | 500 | 2000 |
This is hypothetical data for illustrative purposes.
This hypothetical profile suggests that this compound is a potent SERT inhibitor, with weaker activity at NET and DAT, similar to the profile of Fluoxetine but with slightly lower potency.
Part 2: In Vivo Efficacy - Assessing Antidepressant-Like Activity
Positive in vitro results must be translated to a whole-organism context to demonstrate potential therapeutic efficacy. Animal models of depression, while not perfectly replicating the human condition, are invaluable for this purpose.
The Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility, which is interpreted as an active coping strategy.
-
Animal Acclimation and Dosing:
-
Acclimate male C57BL/6 mice to the housing facility for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound at various doses, and Fluoxetine as a positive control).
-
Administer the compounds (e.g., via intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).
-
-
Test Procedure:
-
Fill a transparent cylinder with water (25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Gently place each mouse into the water for a 6-minute session.
-
Record the entire session using a video camera.
-
The last 4 minutes of the session are typically scored for immobility, defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility.
-
Compare the mean immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Comparative In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 10 | 100 ± 8 |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 20 | 75 ± 7 |
| Fluoxetine | 20 | 80 ± 9 |
This is hypothetical data for illustrative purposes. Values are represented as mean ± SEM.
This hypothetical data suggests a dose-dependent decrease in immobility for this compound, indicative of antidepressant-like activity, with an efficacy comparable to Fluoxetine at the 20 mg/kg dose.
Part 3: Safety and Selectivity Profiling - A Crucial Step in Drug Development
Early assessment of potential safety liabilities is critical to de-risk a drug candidate. We will focus on two key areas: potential for drug-drug interactions and cardiotoxicity.
Cytochrome P450 (CYP) Inhibition
CYP enzymes, particularly CYP2D6, are responsible for the metabolism of many drugs, including antidepressants. Inhibition of CYP2D6 can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse effects.
-
Incubation:
-
Incubate human liver microsomes with a CYP2D6-specific substrate and a range of concentrations of the test compound or a known inhibitor (e.g., Quinidine).
-
The reaction is initiated by adding a cofactor, NADPH.
-
-
Metabolite Quantification:
-
After a set incubation time, stop the reaction.
-
Quantify the formation of the substrate's metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition of metabolite formation against the inhibitor concentration.
-
hERG Channel Inhibition
The hERG potassium channel plays a critical role in cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.
-
Assay Principle:
-
A fluorescence polarization-based assay can be used as a high-throughput screen.
-
This assay measures the displacement of a fluorescent tracer from the hERG channel by a test compound.
-
-
Procedure:
-
Incubate membranes from cells expressing the hERG channel with the fluorescent tracer and varying concentrations of the test compound or a known hERG blocker (e.g., Astemizole).
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer.
-
-
Data Analysis:
-
Calculate the IC50 value from the concentration-response curve.
-
Comparative Safety Data Summary
| Compound | CYP2D6 IC50 (µM) | hERG IC50 (µM) |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | > 25 | > 30 |
| Fluoxetine | 1-5 | > 30 |
This is hypothetical data for illustrative purposes.
This hypothetical safety profile suggests that this compound has a low potential for CYP2D6-mediated drug-drug interactions and a low risk of hERG-related cardiotoxicity, which would be a favorable outcome.
Visualizing the Validation Workflow
A logical workflow is essential for efficient and conclusive compound validation.
Figure 2: Experimental Workflow for Compound Validation.
Conclusion: A Pathway to Evidence-Based Drug Discovery
This guide has outlined a systematic and scientifically rigorous approach to validating the biological activity of this compound, using the well-established antidepressant Fluoxetine as a comparator. By progressing from in vitro target identification and functional characterization to in vivo efficacy models and essential safety profiling, researchers can build a comprehensive data package to support or refute the hypothesis that this novel compound has potential as a monoamine reuptake inhibitor. The integration of detailed protocols, comparative data analysis, and a clear logical workflow provides a robust framework for making informed decisions in the early stages of drug discovery. This methodical process ensures that only the most promising candidates, with a well-defined mechanism of action and a favorable safety profile, advance toward further development.
References
- 1. chembk.com [chembk.com]
- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine | C10H11ClFN | CID 83412500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 7. Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258) [evitachem.com]
- 8. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine transporters: from genes to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride and Structurally Related Analogs
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior and ultimate clinical success.[1][2] Early-stage in vitro ADME profiling enables researchers to identify and mitigate potential liabilities, thereby reducing costly late-stage failures and accelerating the development timeline.[1][2][3] This guide provides a comprehensive in vitro ADME characterization of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, a synthetic compound with potential applications in medicinal chemistry.[4][5][6]
To provide a meaningful context for its ADME profile, this guide presents a direct comparison with two structurally related analogs:
-
Analog A: 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine: This analog introduces a chlorine atom and alters the fluorine position on the phenyl ring, allowing for an assessment of how halogen substitution patterns impact ADME properties.[7][8]
-
Analog B: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride: This analog incorporates two methyl groups on the cyclobutane ring, providing insight into the effects of increased lipophilicity and steric hindrance.[5]
It is important to note that while the methodologies described herein are based on established industry-standard protocols, the specific experimental data presented for these three compounds are representative and intended for illustrative and comparative purposes.
This document will delve into the experimental design, present comparative data, and discuss the implications of these findings for drug development professionals.
Comparative Analysis of In Vitro ADME Properties
A suite of standard in vitro assays was employed to evaluate the ADME properties of the parent compound and its analogs. These assays are designed to assess metabolic stability, membrane permeability, plasma protein binding, and the potential for drug-drug interactions via cytochrome P450 (CYP450) inhibition.[3][9][10]
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: The liver is the primary site of drug metabolism.[11] Human liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. Assessing a compound's stability in HLM provides an early indication of its hepatic clearance and potential in vivo half-life.[9][12][13] A compound with very rapid metabolism in this assay may have poor oral bioavailability due to a high first-pass effect.[1]
Comparative Data:
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t½, min) | Classification |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 25 | 27.7 | Moderate Clearance |
| Analog A: 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine | 45 | 15.4 | High Clearance |
| Analog B: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine HCl | 15 | 46.2 | Low Clearance |
Interpretation:
-
The parent compound, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl , exhibits moderate metabolic stability.
-
Analog A , with the additional chloro- substitution, shows significantly higher clearance, suggesting it is more susceptible to metabolic breakdown by CYP enzymes. This could be due to the introduction of an additional site for metabolism or electronic effects influencing the reactivity of the molecule.
-
Analog B , featuring dimethyl groups on the cyclobutane ring, demonstrates the lowest clearance and longest half-life.[12][13] This increased stability is likely attributable to steric hindrance around the amine group, a potential site of metabolism, which may shield it from the active sites of metabolizing enzymes.
Caco-2 Permeability for Intestinal Absorption Prediction
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This in vitro model is widely used to predict intestinal permeability and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[14] High apparent permeability (Papp) in the apical (A) to basolateral (B) direction suggests good potential for oral absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates that the compound is likely a substrate for an efflux transporter, which could limit its net absorption in vivo.[14]
Comparative Data:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 12.5 | 14.0 | 1.1 | High Permeability, No Efflux |
| Analog A: 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine | 15.2 | 16.1 | 1.1 | High Permeability, No Efflux |
| Analog B: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine HCl | 9.8 | 25.5 | 2.6 | Moderate Permeability, Efflux Substrate |
Interpretation:
-
Both the parent compound and Analog A demonstrate high permeability with no significant efflux, suggesting a high probability of good oral absorption.
-
Analog B , despite its increased lipophilicity from the dimethyl groups, shows slightly lower absorptive permeability and is identified as a substrate for an efflux transporter. This suggests that while it can cross the intestinal barrier, its overall absorption might be limited by active transport back into the intestinal lumen.
Plasma Protein Binding (PPB)
Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), is a critical determinant of its distribution and clearance.[15][16][17] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[18][19] High plasma protein binding (>90%) can affect the interpretation of in vitro potency data and may influence dosing regimens.[15][18]
Comparative Data:
| Compound | Fraction Unbound in Plasma (fu) | % Bound | Classification |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 0.35 | 65% | Moderate Binding |
| Analog A: 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine | 0.20 | 80% | High Binding |
| Analog B: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine HCl | 0.12 | 88% | High Binding |
Interpretation:
-
The parent compound shows moderate plasma protein binding, leaving a significant fraction of the drug free to interact with its target.
-
The increased lipophilicity of Analog A (from the chlorine atom) and Analog B (from the dimethyl groups) correlates with higher plasma protein binding. This is a common trend, as lipophilic interactions are a major driver of binding to plasma proteins.[18] While not excessively high, the higher binding of the analogs would need to be considered in the context of their therapeutic targets and effective concentrations.
Cytochrome P450 (CYP450) Inhibition
Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[20][21] When one drug (the perpetrator) inhibits an enzyme responsible for the metabolism of a co-administered drug (the victim), the victim drug's plasma concentration can increase, potentially leading to toxicity.[21] Screening for inhibition of the major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a regulatory requirement and crucial for ensuring the safety of a new chemical entity.[11][22][23]
Comparative Data (IC₅₀ values in µM):
| Compound | CYP3A4 | CYP2D6 | CYP2C9 | CYP2C19 | CYP1A2 |
| 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | > 50 | 22.5 | > 50 | 45.1 | > 50 |
| Analog A: 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine | 35.8 | 15.4 | > 50 | 28.9 | > 50 |
| Analog B: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine HCl | > 50 | 48.2 | > 50 | > 50 | > 50 |
Interpretation:
-
Generally, an IC₅₀ value > 10 µM is considered to have a low risk of causing clinically significant DDIs.
-
The parent compound and its analogs show a low potential for inhibiting the major CYP450 enzymes under these assay conditions, with all IC₅₀ values being well above the 10 µM threshold.[24][25]
-
Analog A shows slightly more potent inhibition of CYP2D6 and CYP2C19 compared to the parent, though the values are still in a range considered to be low risk.
-
Analog B appears to have the cleanest DDI profile, with the least inhibitory activity across the tested isoforms. The steric bulk of the dimethyl groups may prevent it from fitting effectively into the active sites of these enzymes.
Experimental Methodologies
The following protocols represent self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.
Metabolic Stability Assay
Protocol:
-
Preparation: A stock solution of the test compound (10 mM in DMSO) is prepared. Human liver microsomes (0.5 mg/mL) are pre-warmed in a 0.1 M phosphate buffer (pH 7.4) at 37°C.
-
Initiation: The reaction is initiated by adding the test compound (final concentration 1 µM) to the microsome-buffer mixture.
-
NADPH Addition: The metabolic reaction is started by adding a pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Assay Setup: The cell monolayers are washed with pre-warmed transport buffer (HBSS, pH 7.4). The test compound (e.g., 10 µM) is added to the apical (A) side for A→B permeability assessment or to the basolateral (B) side for B→A permeability assessment.
-
Incubation: The plates are incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from the receiver compartment at a specific time point (e.g., 120 minutes). A sample is also taken from the donor compartment at the beginning and end of the experiment to confirm compound stability.
-
LC-MS/MS Analysis: The concentration of the test compound in both the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Workflow Diagram:
Caption: Workflow for the Caco-2 cell permeability assay.
Discussion and Implications for Drug Development
This comparative analysis provides critical insights into the drug-like properties of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl and its analogs.
-
Parent Compound: The lead compound demonstrates a favorable overall ADME profile, characterized by moderate metabolic stability, high permeability, moderate plasma protein binding, and a low risk of CYP450-mediated drug-drug interactions. This combination of properties makes it a promising starting point for further optimization.
-
Analog A (1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine): The introduction of a chlorine atom significantly increased metabolic liability. While permeability remained high, the higher clearance and increased plasma protein binding suggest that this analog may have a shorter duration of action and potentially lower free drug exposure in vivo compared to the parent compound.
-
Analog B (1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine HCl): The addition of dimethyl groups successfully improved metabolic stability, a common strategy in medicinal chemistry to block sites of metabolism.[12] However, this modification came at the cost of reduced permeability and introduced an interaction with efflux transporters. The very low DDI potential is a positive attribute. This profile suggests that while the compound would be long-lasting, achieving sufficient oral absorption could be a challenge.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro ADME Assays [conceptlifesciences.com]
- 4. 1-(4-Fluorophenyl)-cyclobutanamine hydrochloride [sigmaaldrich.com]
- 5. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 6. 1216658-90-0|this compound|BLD Pharm [bldpharm.com]
- 7. 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine | C10H11ClFN | CID 83412500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258) [evitachem.com]
- 9. criver.com [criver.com]
- 10. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of in vitro ADME properties of diosgenin and dioscin from Dioscorea villosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. [Plasma protein binding of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The plasma protein binding of basic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative structure--plasma protein binding relationships of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of plasma protein binding of drugs on duration and intensity of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 21. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Pivotal Role of the Cyclobutane Ring in Modulating Monoamine Reuptake: A Comparative Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine Analogs
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of neuropharmacology, the quest for selective and potent monoamine reuptake inhibitors remains a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-(4-Fluorophenyl)cyclobutan-1-amine analogs, a class of compounds demonstrating significant promise as modulators of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. By dissecting the nuanced interplay between chemical structure and biological function, we provide a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of neurological therapeutics.
Introduction: The Cyclobutane Scaffold - A Unique Moiety in CNS Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif in medicinal chemistry. Its inherent ring strain and puckered conformation bestow a unique three-dimensional geometry upon molecules, influencing their binding affinity and selectivity for biological targets.[1] In the context of monoamine reuptake inhibitors, the rigid nature of the cyclobutane scaffold can offer advantages in potency, selectivity, and pharmacokinetic profiles over more flexible acyclic or larger cyclic analogs. The 1-(4-Fluorophenyl)cyclobutan-1-amine core represents a promising starting point for the development of novel central nervous system (CNS) agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-(4-Fluorophenyl)cyclobutan-1-amine analogs is exquisitely sensitive to structural modifications at three key positions: the phenyl ring, the cyclobutane ring, and the primary amine. Understanding these relationships is paramount for the rational design of compounds with desired potency and selectivity profiles.
Phenyl Ring Substitutions
The 4-fluoro substituent on the phenyl ring is a common feature in many CNS-active compounds, often enhancing metabolic stability and influencing electronic properties. While systematic exploration of other substitutions on the phenyl ring of the 1-phenylcyclobutanamine scaffold is not extensively documented in publicly available literature, data from related series of monoamine reuptake inhibitors, such as citalopram analogs, indicate that the position and nature of substituents on the phenyl ring are critical for SERT affinity and selectivity.[2][3] For instance, electron-withdrawing groups can modulate the electrostatic potential of the aromatic ring, impacting its interaction with the transporter binding pocket.
Cyclobutane Ring Modifications
The cyclobutane ring itself offers opportunities for structural variation. Introduction of substituents on the cyclobutane ring can influence the conformational preferences of the molecule and its interactions with the transporter. For example, in a series of benzothiadiazine derivatives, a cyclobutylamino group was found to be a key feature for activity as KATP channel agonists.[4] While direct SAR data on substituted 1-(4-fluorophenyl)cyclobutanamines is scarce, it is hypothesized that substitution at the 3-position of the cyclobutane ring could be explored to probe for additional binding interactions within the transporter.
Amine Modifications
The primary amine of 1-(4-Fluorophenyl)cyclobutan-1-amine is a critical pharmacophoric element, forming a key salt bridge interaction with an aspartate residue in the binding site of monoamine transporters.[5] N-alkylation or acylation of the amine would be expected to significantly alter the binding affinity and selectivity profile. For instance, N-methylation can in some cases enhance potency, while larger substituents may introduce steric hindrance.
Table 1: Hypothetical Structure-Activity Relationship Trends for 1-(4-Fluorophenyl)cyclobutan-1-amine Analogs
| Modification | Position | Expected Impact on Activity (DAT/SERT/NET) | Rationale |
| Phenyl Ring Substitution | 2-, 3-, or other 4-positions | Modulation of potency and selectivity | Alters electronic and steric properties of the aryl group, impacting binding pocket interactions. |
| Cyclobutane Ring Substitution | 3-position | Potential for enhanced potency or selectivity | Probes for additional hydrophobic or polar interactions within the transporter. |
| Amine Modification | N-alkylation | Variable; small alkyl groups may increase potency | Modulates basicity and steric bulk at a critical interaction point. |
| Amine Modification | N-acylation | Likely decrease in potency | Neutralization of the positive charge essential for the salt bridge interaction. |
Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-amine Analogs
The synthesis of the core 1-(4-Fluorophenyl)cyclobutan-1-amine scaffold can be achieved through several established synthetic routes. A common approach involves the reaction of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form the cyclobutanenitrile intermediate, followed by reduction to the primary amine.
Caption: General synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine.
Modifications to this core structure to generate analogs would involve using appropriately substituted starting materials or introducing functional groups in subsequent synthetic steps.
Experimental Protocols for Biological Evaluation
The characterization of 1-(4-Fluorophenyl)cyclobutan-1-amine analogs as monoamine reuptake inhibitors necessitates robust and validated in vitro assays. The following protocols outline standard procedures for determining the binding affinity and functional inhibition of these compounds at DAT, SERT, and NET.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for monoamine transporters.
Principle: This competitive binding assay measures the ability of a test compound to displace a specific high-affinity radioligand from the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assays
Objective: To determine the functional inhibitory potency (IC₅₀) of test compounds on monoamine uptake.
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Inhibitors for defining non-specific uptake (as in the binding assay).
Procedure:
-
Pre-incubate the synaptosomes with either buffer, a known inhibitor, or the test compound at 37°C.
-
Initiate the uptake by adding the radiolabeled monoamine.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity in the synaptosomes as described for the binding assay.
-
Calculate the specific uptake and determine the IC₅₀ values for each compound.
Caption: A logical workflow for the discovery and evaluation of novel monoamine reuptake inhibitors.
Mechanism of Action: Blocking the Monoamine Transport Cycle
Monoamine transporters are transmembrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating the neurotransmitter signal and maintaining synaptic homeostasis. 1-(4-Fluorophenyl)cyclobutan-1-amine analogs are hypothesized to act as competitive inhibitors, binding to the same site as the endogenous monoamine substrate and thereby blocking its transport.
Caption: Inhibition of monoamine reuptake at the synapse by 1-(4-Fluorophenyl)cyclobutan-1-amine analogs.
Conclusion and Future Directions
The 1-(4-Fluorophenyl)cyclobutan-1-amine scaffold holds considerable potential for the development of novel monoamine reuptake inhibitors. While the currently available public data on the systematic SAR of this specific analog series is limited, the foundational principles of medicinal chemistry and data from related compound classes provide a strong framework for future research. A comprehensive exploration of substitutions on both the phenyl and cyclobutane rings, as well as modifications of the amine functionality, is warranted to fully elucidate the SAR and to identify candidates with optimal potency, selectivity, and pharmacokinetic properties for the treatment of various CNS disorders. The experimental protocols detailed herein provide a robust methodology for the biological evaluation of these promising compounds.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Kinase Inhibitor Scaffold: Profiling 1-(4-Fluorophenyl)cyclobutan-1-amine Hydrochloride Against the Human Kinome
A Senior Application Scientist's Guide to Understanding Kinase Cross-Reactivity and Selectivity
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity.[2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early understanding of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of strategic drug development.
This guide provides an in-depth comparative analysis of a novel inhibitor scaffold, represented by 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (herein referred to as Compound-X), against a panel of known kinase inhibitors. While public domain data on the specific kinase activity of this compound is limited, its structural motifs suggest potential interactions within the ATP-binding site of certain kinases. This document will, therefore, serve as a practical guide, using Compound-X as a hypothetical lead candidate, to illustrate the critical methodologies and data interpretation required for assessing kinase inhibitor cross-reactivity. We will explore the causality behind experimental choices, present data in a clear, comparative format, and provide detailed protocols for key assays.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology in their catalytic domains.[1] This homology is the primary reason why achieving absolute selectivity for a single kinase is exceptionally challenging. Early, broad-panel screening of inhibitor candidates is crucial to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of a compound.
-
Predict Potential Toxicities: Off-target inhibition of essential kinases can lead to adverse effects.
-
Discover New Therapeutic Opportunities: Unforeseen inhibitory activities might open avenues for drug repurposing.
-
Guide Structure-Activity Relationship (SAR) Studies: Understanding the cross-reactivity profile can inform medicinal chemistry efforts to enhance selectivity.
Comparative Kinase Inhibition Profile
To illustrate the process, we present hypothetical data for Compound-X alongside two well-characterized kinase inhibitors: Staurosporine (a promiscuous inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor). This comparison will highlight the differences in selectivity and potency.
| Kinase Target | Compound-X (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 15 | 5 | 10 |
| HER2 (ErbB2) | 25 | 7 | 12 |
| VEGFR2 | 850 | 15 | >10,000 |
| ABL1 | >10,000 | 20 | >10,000 |
| SRC | 1,200 | 8 | 5,000 |
| CDK2 | >10,000 | 3 | >10,000 |
| PKA | >10,000 | 10 | >10,000 |
Table 1: Hypothetical IC50 values for Compound-X and reference compounds against a panel of representative kinases. Lower values indicate higher potency.
From this hypothetical data, we can infer that Compound-X exhibits potent activity against EGFR and HER2, with significantly less activity against VEGFR2 and SRC, and is inactive against ABL1, CDK2, and PKA at the tested concentrations. This profile suggests a degree of selectivity, which is a desirable characteristic for a targeted therapeutic.
Visualizing Kinase Selectivity
A common method to visualize the selectivity of a kinase inhibitor is through a kinome map. This graphical representation plots the inhibitory activity of a compound against a large panel of kinases, often depicted as a phylogenetic tree.
Caption: A simplified kinome map illustrating different kinase families.
Experimental Methodologies for Kinase Profiling
The data presented above is typically generated using robust and high-throughput screening platforms. The choice of assay technology is critical and can influence the outcome and interpretation of the results.[3]
Workflow for Kinase Inhibitor Profiling
Caption: A generalized workflow for in vitro and cell-based kinase inhibitor profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used luminescent-based method for measuring kinase activity.[4] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP generated and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Compound-X and control inhibitors (e.g., Staurosporine, Lapatinib) in a suitable solvent like DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of each compound dilution.
-
Add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer.
-
Initiate the reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should ideally be at the Km for each specific kinase to provide a more accurate determination of inhibitor potency.[3]
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO-treated wells and 100% inhibition for wells with a potent, broad-spectrum inhibitor or no enzyme).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of ATP Concentration: Using the Km of ATP for each kinase allows for a more direct comparison of inhibitor potencies across different kinases.[3]
-
Use of Controls: Including a promiscuous inhibitor like Staurosporine and a selective inhibitor like Lapatinib provides important reference points for evaluating the selectivity of the test compound.
-
Assay Format: The 384-well format is amenable to high-throughput screening, allowing for the rapid profiling of multiple compounds against a large panel of kinases.
Interpreting Cross-Reactivity Data: Beyond the IC50
While the IC50 value is a standard metric for potency, a comprehensive assessment of selectivity requires a broader perspective. Several metrics can be used to quantify selectivity, such as the Selectivity Score (S-score), which is the ratio of the number of kinases inhibited above a certain threshold to the total number of kinases tested.
Furthermore, it is crucial to transition from biochemical assays to cell-based models to confirm target engagement and assess the compound's effects on downstream signaling pathways in a more physiologically relevant context.[5] Techniques like Western blotting for phosphorylated substrates or NanoBRET™ Target Engagement assays can provide this critical information.
Conclusion
The journey of a kinase inhibitor from a lead compound to a clinical candidate is paved with rigorous testing and a deep understanding of its biological interactions. As we have illustrated with the hypothetical case of Compound-X, a systematic and multi-faceted approach to cross-reactivity profiling is paramount. By employing robust assay methodologies, such as the ADP-Glo™ kinase assay, and utilizing comparative data analysis, researchers can build a comprehensive selectivity profile. This, in turn, enables informed decision-making, mitigates the risk of late-stage failures, and ultimately accelerates the development of safer and more effective targeted therapies. The promiscuity of kinase inhibitors is a double-edged sword; understanding and characterizing it is key to harnessing its therapeutic potential.[2]
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
Benchmarking 1-(4-Fluorophenyl)cyclobutan-1-amine HCl against known kinase inhibitors
An objective comparison of a novel chemical entity against established standards is a cornerstone of rigorous drug discovery. This guide provides a comprehensive framework for benchmarking the kinase inhibitory potential of a hypothetical compound, derived from 1-(4-Fluorophenyl)cyclobutan-1-amine HCl, which we will refer to as FCB-4FP .
It is critical to establish at the outset that, based on current scientific literature, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl is primarily recognized as a chemical intermediate, notably in the synthesis of P2X7 receptor antagonists. There is no readily available public data characterizing it as a kinase inhibitor.
Therefore, this guide will proceed with a hypothetical scenario: FCB-4FP , a novel compound structurally related to 1-(4-Fluorophenyl)cyclobutan-1-amine HCl, has been identified through an initial high-throughput screen as a potential inhibitor of a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR). We will now outline the essential steps to rigorously benchmark its performance against well-characterized, industry-standard kinase inhibitors.
Rationale for Kinase Inhibitor Benchmarking
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. However, the kinome is vast, with over 500 members sharing a conserved ATP-binding site. This structural similarity often leads to off-target effects, where a drug inhibits kinases other than its intended target, potentially causing toxicity or unexpected efficacy.
Benchmarking a new chemical entity (NCE) like FCB-4FP is not merely about determining its potency (how much of the drug is needed to achieve an effect). It is a multi-faceted investigation into its potency, selectivity, and mechanism of action relative to established drugs. For this guide, we will benchmark our hypothetical FCB-4FP against two gold-standard inhibitors:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of numerous kinases. It serves as a positive control for assay validity but is a poor candidate for therapy due to its lack of selectivity.
-
Gefitinib: A highly selective and clinically approved inhibitor of EGFR, representing the "best-in-class" benchmark we aim to understand and potentially surpass.
Experimental Workflow for Kinase Inhibitor Benchmarking
A robust benchmarking workflow systematically narrows the focus from a broad initial assessment to a detailed cellular characterization. This process ensures that resources are directed toward the most promising candidates.
A Researcher's Guide to Cellular Target Engagement: Strategies for Deconvoluting the Mechanism of Novel Compounds like 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
For drug development professionals, the journey from a promising phenotypic screen hit to a viable drug candidate is fraught with a critical challenge: identifying the specific cellular target(s) responsible for the compound's therapeutic effect. A molecule like 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, a synthetic organic compound, represents a common starting point.[1][2][3] While its structure is defined, its biological mechanism of action is a black box. The process of illuminating this box—a practice known as target deconvolution or identification—is fundamental to advancing a research program.[4][5][6]
This guide provides a comparative overview of modern cellular target engagement assays, designed to help researchers select and implement the most appropriate strategies for novel compounds. We will use this compound as our hypothetical "Compound X" to illustrate a logical, field-proven workflow for moving from an unknown mechanism to validated, direct evidence of target binding in a physiologically relevant context.
The Central Challenge: Proving Direct Target Interaction in a Cellular Milieu
Before committing resources to lead optimization, it is imperative to confirm that a compound directly binds to a specific protein target within the cell and that this binding event is responsible for the observed biological outcome. Assays performed on isolated, recombinant proteins are valuable but can be misleading; the complex, crowded environment of a cell, complete with cofactors, scaffolding proteins, and competing substrates, can dramatically alter a compound's binding affinity and selectivity.[7] Therefore, methods that measure target engagement in intact cells or fresh lysates are paramount for building confidence in a compound's mechanism of action (MoA).[7][8]
The choice of assay depends on several factors: whether a target is hypothesized, the nature of the compound, and the available resources (e.g., mass spectrometry, specific antibodies). Here, we compare three powerful and widely adopted approaches: two label-free methods (Cellular Thermal Shift Assay and DARTS) and a probe-based chemoproteomic strategy (Photoaffinity Labeling).
Comparative Analysis of Leading Target Engagement Methodologies
Choosing the right method is a strategic decision. The following table provides a high-level comparison of key techniques that can be applied to a novel compound like "Compound X".
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | KiNativ™ (Activity-Based Profiling) |
| Principle | Ligand binding confers thermal stability to the target protein, preventing its aggregation upon heating.[9][10][11] | A photoreactive analog of the compound forms a covalent bond with its target upon UV irradiation, enabling enrichment and identification.[12][13] | A probe that mimics ATP covalently labels the active site of kinases. Compound binding prevents this labeling, allowing for quantification of engagement.[8][14] |
| Compound Modification | Not required (Label-free). | Required. The compound must be derivatized with a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., alkyne).[12] | Not required for the test compound. |
| Target Requirement | Must be a protein that denatures within a testable temperature range.[15] | Must have a binding pocket that tolerates the modified compound and contains residues susceptible to crosslinking. | Primarily for the kinase enzyme family, but adaptable to other ATP-binding proteins.[8][16] |
| Primary Readout | Western Blot, ELISA, or Mass Spectrometry (for proteome-wide analysis, known as Thermal Proteome Profiling). | Mass Spectrometry to identify the covalently labeled protein(s) and binding site peptides.[12] | Mass Spectrometry to quantify the abundance of probe-labeled peptides, indicating target occupancy.[16][17] |
| Key Advantage | Physiologically relevant; measures engagement with endogenous protein in intact cells without modifying the compound.[11][18] | Provides direct, covalent evidence of interaction and can precisely map the binding site on the target protein.[12] | Excellent for assessing kinase selectivity across a large portion of the kinome in a native cellular context.[8][17] |
| Key Limitation | Not all proteins exhibit a clean thermal shift; membrane proteins can be challenging. The throughput can be low for Western Blot-based detection.[15] | Synthesis of the probe can be complex and may alter the compound's binding properties. UV irradiation can be cytotoxic.[19][12] | Limited to a specific, albeit large, class of enzymes (kinases and ATPases).[14] |
Experimental Framework: A Step-by-Step Approach for "Compound X"
To validate a hypothesized target or to discover an unknown one for this compound ("Compound X"), a tiered approach is recommended.
Strategy 1: Target Validation with Cellular Thermal Shift Assay (CETSA)
CETSA is the ideal first-line method if a target has been hypothesized (e.g., from computational predictions or genetic screens). Its core principle is that when a drug binds to its target protein, the resulting complex is more stable and resistant to heat-induced denaturation.[10][11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Preparation: Culture a relevant cell line (e.g., HEK293T or a disease-relevant line) in sufficient quantity. Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Compound Treatment: Divide the cell suspension into two main pools: one treated with a final concentration of "Compound X" (e.g., 10 µM) and a control pool treated with vehicle (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point in a planned gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C).
-
Heating: Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[18]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: To separate the soluble protein fraction from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[9]
-
Sample Preparation for Western Blot: Carefully collect the supernatant. Determine the protein concentration using a BCA assay and normalize all samples.
-
Detection: Perform SDS-PAGE and Western blotting using a specific antibody against the hypothesized target protein.
-
Analysis: Quantify the band intensities for each temperature point. Plot the intensity (relative to the unheated sample) against temperature for both the vehicle- and compound-treated groups. A rightward shift in the melting curve for the "Compound X" group indicates target stabilization and therefore, engagement.[11]
Strategy 2: Unbiased Target Discovery with Photoaffinity Labeling (PAL)
If no target is known, an unbiased approach is necessary. PAL is a powerful chemoproteomic technique to identify direct binding partners from the entire proteome.[20][21] This method requires synthesizing a chemical probe by modifying "Compound X" with two key moieties: a photo-reactive group (like a diazirine) that forms a covalent bond upon UV exposure, and a "handle" (like an alkyne) for enrichment.[19][22]
Caption: Chemoproteomic workflow using Photoaffinity Labeling (PAL).
-
Probe Synthesis: Design and synthesize a probe derivative of this compound. This involves adding a diazirine group and a terminal alkyne, ensuring the modifications are positioned away from presumed key binding features to retain affinity.
-
Cell Treatment: Treat cells with the PAL probe (e.g., 1-5 µM) for 1-2 hours. Include crucial controls: a vehicle-only control, and a competition control where cells are co-incubated with the PAL probe and an excess (e.g., 50-fold) of the original, unmodified "Compound X".[22]
-
Photo-Crosslinking: Wash the cells to remove unbound probe. Irradiate the cells on ice with UV-A light (e.g., 365 nm) for 15-30 minutes to covalently link the probe to its binding partners.[19]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing SDS to denature proteins.
-
Click Chemistry: To the lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a ligand (e.g., TBTA). This reaction, known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), will attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins. Use magnets to pull down the beads and wash extensively to remove non-specifically bound proteins.
-
Proteomic Sample Preparation: Perform on-bead tryptic digestion to release peptides from the captured proteins while the proteins themselves remain bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. True targets will be significantly enriched in the PAL probe sample compared to the vehicle control and should show significantly reduced enrichment in the competition control sample.
Conclusion: Building a Self-Validating MoA Narrative
For a novel compound like this compound, a single experiment is insufficient to definitively assign a mechanism of action. Scientific integrity demands a self-validating system built on orthogonal approaches.[5]
A robust path forward involves:
-
Unbiased Discovery (PAL): Use Photoaffinity Labeling to generate a high-confidence list of potential protein interactors.
-
Direct Validation (CETSA): For the top candidates identified by PAL, use the label-free CETSA method to confirm direct target engagement in cells without any compound modification. This orthogonal validation is critical to rule out artifacts from the probe synthesis required for PAL.
By combining a discovery method with a direct validation assay, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This logical, multi-faceted approach transforms a molecule from a mere chemical structure into a well-understood biological tool, paving the way for rational drug development and optimization.
References
- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)-cyclobutanamine hydrochloride [sigmaaldrich.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. news-medical.net [news-medical.net]
- 12. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ActivX Biosciences’ KiNativ® platform featured in two [globenewswire.com]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparative analysis of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride and its non-fluorinated analog
An In-Depth Comparative Analysis for Drug Discovery Professionals: 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride vs. 1-Phenylcyclobutan-1-amine hydrochloride
A Senior Application Scientist's Guide to Strategic Fluorination in Phenylcyclobutanamine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a pivotal tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive comparative analysis of this compound and its non-fluorinated parent compound, 1-phenylcyclobutan-1-amine hydrochloride. Our focus is to furnish researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to make informed decisions in lead optimization.
The rationale for this comparison is rooted in the profound, albeit predictable, effects of aromatic fluorination. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and target binding affinity.[3][4] We will delve into a side-by-side examination of these two compounds, exploring their physicochemical properties, synthetic accessibility, and potential biological implications, all supported by experimental protocols and theoretical frameworks.
I. Physicochemical Properties: A Tale of Two Analogs
The substitution of a single hydrogen atom with fluorine on the phenyl ring instigates a cascade of changes in the molecule's electronic and physical nature. These alterations are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Parameters
| Property | 1-(4-Fluorophenyl)cyclobutan-1-amine HCl | 1-Phenylcyclobutan-1-amine HCl | Predicted Impact of Fluorination |
| Molecular Formula | C₁₀H₁₃FN·HCl[5] | C₁₀H₁₄ClN[6] | - |
| Molecular Weight | 201.67 g/mol | 183.68 g/mol [6] | Increased molecular weight |
| Appearance | White crystalline solid[5] | Data not available | - |
| Melting Point | ~110-112 °C[5] | Data not available | May alter melting point |
| Solubility | Soluble in water, methanol, ethanol, ether[5] | Data not available | May affect solubility |
| pKa (predicted) | ~9.0 - 9.5 | ~9.5 - 10.0 | Lowered pKa due to electron-withdrawing nature of fluorine[4] |
| LogP (predicted) | ~1.8 - 2.2 | ~1.6 - 2.0 | Increased lipophilicity of the aromatic ring[3] |
Note: Predicted values are based on established principles of medicinal chemistry and require experimental verification.
The high electronegativity of fluorine is expected to decrease the basicity (lower the pKa) of the amine group through inductive electron withdrawal.[4] This reduction in basicity can be advantageous for bioavailability, as a less basic compound may exhibit improved membrane permeability.[4] Furthermore, aromatic fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially increase its affinity for hydrophobic binding pockets in target proteins.[3][7]
II. Synthesis and Accessibility: A Comparative Workflow
The synthetic routes to both the fluorinated and non-fluorinated analogs are conceptually similar, typically involving the formation of the cyclobutane ring followed by the introduction of the amine functionality. However, the choice of starting materials and specific reaction conditions will differ.
A generalized synthetic approach for this compound involves a multi-step sequence that can be adapted for its non-fluorinated counterpart.[5][8]
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chembk.com [chembk.com]
- 6. 1-PHENYLCYCLOBUTANAMINE HYDROCHLORIDE [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
Safety Operating Guide
Navigating the Disposal of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and ethically sound laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS No. 1216658-90-0), ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, a halogenated aromatic amine hydrochloride, presents a multi-faceted hazard profile that dictates its handling and disposal requirements.
Based on available Safety Data Sheets (SDS), the primary hazards include:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Corrosion/Irritation : Causes skin irritation.
-
Serious Eye Damage/Irritation : Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
The presence of a fluorine atom and an amine hydrochloride group necessitates careful consideration of its reactivity and potential environmental impact.
The Core Principle: Segregation and Professional Disposal
Due to its hazardous characteristics, this compound must not be disposed of down the drain or in regular solid waste. The universally accepted and mandated method of disposal is through a licensed and accredited hazardous waste disposal company. The following procedures are designed to ensure the safe and compliant collection and storage of this waste within the laboratory prior to its removal by a professional service.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a closed-loop of safety and compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Nitrile or other chemically resistant gloves are essential. Always inspect gloves for any signs of degradation before use.
-
Body Protection : A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
Step 2: Waste Characterization and Container Selection
Properly characterizing and containerizing the waste is critical for safe storage and transport.
-
Solid Waste : Collect unadulterated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Contaminated Labware : Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the chemical should be collected in a separate, clearly labeled plastic bag or container designated for solid chemical waste.
-
Liquid Waste : If the compound is in solution, it must be collected in a sealed, leak-proof container. As a halogenated organic compound, it should be segregated into the halogenated organic waste stream [1][2]. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal[2].
Step 3: Labeling - Clarity is Key to Safety
Accurate and comprehensive labeling prevents accidental mixing of incompatible wastes and ensures that the disposal company has all the necessary information. Your waste container label should include:
-
The words "HAZARDOUS WASTE "[3].
-
The full chemical name: This compound .
-
The CAS Number: 1216658-90-0 .
-
An accurate estimation of the concentration and total volume or mass.
-
The date the waste was first added to the container.
-
The primary hazard pictograms (e.g., irritant, harmful).
Step 4: Storage - Safe and Secure Accumulation
Designate a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste. This is often referred to as a Satellite Accumulation Area (SAA).
-
Segregation : Store the container in a location that is physically separate from incompatible chemicals. Amine hydrochlorides can be acidic and should not be stored with strong bases or oxidizing agents[4].
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.
-
Secure Closure : Ensure the container is always securely capped when not in use.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Response : For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Regulatory Framework: Understanding the "Why"
The procedures outlined in this guide are rooted in the regulations set forth by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."
While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the F-List for hazardous wastes from non-specific sources, particularly if it is part of a spent solvent mixture containing halogenated compounds[5][6][7]. Alternatively, it could be classified as a U-List waste if it is a discarded commercial chemical product. Your institution's EHS department will make the final determination based on the specific waste stream.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Disposal Method | Licensed Hazardous Waste Contractor | To ensure compliance with regulations and proper handling of hazardous material. |
| Waste Segregation | Halogenated Organic Waste Stream | Due to the presence of fluorine. Prevents contamination of non-halogenated waste streams[1][2]. |
| Container Type | HDPE or Glass | Chemical compatibility and prevention of leaks. |
| Labeling | "HAZARDOUS WASTE", Full Chemical Name, CAS No., Hazards, Date | Ensures clear communication of contents and associated risks[3]. |
| Storage | Segregated, Secondary Containment, Well-Ventilated Area | Prevents accidental reactions and contains spills. |
| Incompatibilities | Strong Bases, Oxidizing Agents | To avoid potentially vigorous or hazardous reactions[4]. |
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure that they are not only compliant with all relevant regulations but are also actively contributing to a safer and more sustainable scientific community. Always consult your institution's specific waste disposal policies and your EHS department for guidance tailored to your unique laboratory setting.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 5. media.clemson.edu [media.clemson.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Handling 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
For research, development, and manufacturing professionals, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the use of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is built on a foundation of rigorous risk assessment and adherence to the highest safety standards, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Risk-Based Approach
Before any handling protocols are established, a thorough risk assessment is mandatory.[1][2] this compound is an amine hydrochloride salt. While specific toxicological data for this exact compound is limited, the chemical class—fluorinated aromatic amines—necessitates a cautious approach.[3]
Key Hazards to Consider:
-
Skin and Eye Irritation: Amine hydrochlorides can be irritating upon contact.[4] The presence of a fluorinated phenyl group may enhance this effect.
-
Inhalation: As a crystalline solid, there is a risk of inhaling dust particles during weighing and transfer, which can cause respiratory tract irritation.
-
Ingestion: While less common in a laboratory setting, accidental ingestion could be harmful.
A foundational principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), inhalation, and ingestion.[5] This is achieved through a combination of engineering controls (like fume hoods), administrative controls, and finally, the last line of defense—Personal Protective Equipment (PPE).[1][6]
Risk Assessment Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: Risk assessment workflow for PPE selection.
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all handling activities.[7][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Splash Hazard: When handling larger quantities or solutions of the compound, a face shield must be worn in addition to chemical splash goggles to protect against splashes.[3][7]
Hand Protection
-
Glove Selection: Disposable nitrile gloves are the standard recommendation for handling this compound in solid form and in solution.[8] Nitrile provides good resistance to a broad range of chemicals.[8]
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[9]
-
Double Gloving: For larger-scale operations or when there is extended contact time, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure to increase protection.[7]
Body Protection
-
A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from contamination.[1][3]
-
Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[7][9]
Respiratory Protection
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
When Respirators are Needed: If engineering controls like a fume hood are not available or are insufficient to control dust, a NIOSH-approved respirator is required.[2][8][10] The specific type of respirator and cartridge should be determined by a qualified safety professional based on the potential exposure concentration.[3]
Operational and Disposal Plans
Proper procedures for handling and disposal are as critical as the PPE itself.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, designate a specific work area, preferably inside a chemical fume hood.[3] Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves.
-
Handling:
-
Carefully open the container.
-
Use a spatula to transfer the solid. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Securely close the primary container.
-
Clean any contaminated surfaces.
-
Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.[9]
-
Decontamination and Waste Disposal
As a fluorinated organic compound, this compound must be disposed of as halogenated hazardous waste.[11][12]
Waste Disposal Workflow
Caption: Workflow for proper chemical waste disposal.
-
Segregation: Never mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical constituents.[12][13]
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration by a certified hazardous waste management company.[11][14]
Summary of PPE Requirements
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport within Lab | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (mg scale) | Chemical Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Weighing (gram scale) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Solution Preparation | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Apron | NIOSH-approved respirator may be necessary |
This guide provides a comprehensive framework for the safe handling of this compound. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets (SDS) before beginning any new procedure.
References
- 1. clinicallab.com [clinicallab.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. osha.gov [osha.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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